molecular formula C36H66N10O8S2 B1669128 CK0492B CAS No. 64169-11-5

CK0492B

货号: B1669128
CAS 编号: 64169-11-5
分子量: 831.1 g/mol
InChI 键: VLHVQVUMLUZGET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

RN given refers to dimethanesulfonate;  structure given in first source

属性

CAS 编号

64169-11-5

分子式

C36H66N10O8S2

分子量

831.1 g/mol

IUPAC 名称

1-(1-adamantyl)-3-[N'-[3-[4-[3-[[(1-adamantylcarbamoylamino)-aminomethylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]urea;methanesulfonic acid

InChI

InChI=1S/C34H58N10O2.2CH4O3S/c35-29(39-31(45)41-33-17-23-11-24(18-33)13-25(12-23)19-33)37-3-1-5-43-7-9-44(10-8-43)6-2-4-38-30(36)40-32(46)42-34-20-26-14-27(21-34)16-28(15-26)22-34;2*1-5(2,3)4/h23-28H,1-22H2,(H4,35,37,39,41,45)(H4,36,38,40,42,46);2*1H3,(H,2,3,4)

InChI 键

VLHVQVUMLUZGET-UHFFFAOYSA-N

规范 SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCCN=C(N)NC(=O)NC23CC4CC(C2)CC(C4)C3)CCCN=C(N)NC(=O)NC56CC7CC(C5)CC(C7)C6

外观

Solid powder

其他CAS编号

64169-11-5

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1,4-bis-(3-(1-adamantyl carbamylguanidino)propyl)piperazine
CK 492B
CK-492B
CK0492B

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CK0492B in KRAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival in a significant percentage of lung, colorectal, and pancreatic cancers.[1][2] Mutations in KRAS impair its intrinsic GTPase activity, locking the protein in a constitutively active, GTP-bound state.[3][4] This leads to the aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][5][6] The development of effective therapies directly targeting mutant KRAS has been a long-standing challenge in oncology.[3][4]

This technical guide details the mechanism of action of CK0492B, a novel therapeutic agent designed to specifically target KRAS-mutant cancers. This compound represents a promising new strategy in the ongoing effort to drug the previously considered "undruggable" KRAS oncogene.

Core Mechanism of Action: RNA Interference

This compound is an RNA interference (RNAi) therapeutic specifically engineered to silence the expression of mutant KRAS. Unlike small molecule inhibitors that target the KRAS protein, this compound acts at the genetic level to prevent the translation of the mutant KRAS mRNA into protein. This approach offers the potential for high specificity and a durable response. The drug is designed to selectively turn off, or silence, mutated KRAS genes.[1]

A key feature of this compound is its targeted delivery system. The RNAi therapeutic is conjugated to a ligand that binds with high affinity to a cell surface receptor commonly overexpressed in KRAS-mutant tumors, such as the Epidermal Growth Factor Receptor (EGFR).[1] This ensures that this compound is preferentially taken up by cancer cells, minimizing off-target effects in healthy tissues.

Signaling Pathways Modulated by this compound

By reducing the levels of mutant KRAS protein, this compound effectively dampens the constitutive signaling through its downstream effector pathways.

Inhibition of the RAF-MEK-ERK Pathway

Activated KRAS recruits and activates RAF kinases at the cell membrane, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK.[3] Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive cell proliferation and survival. This compound-mediated silencing of mutant KRAS leads to a significant reduction in the phosphorylation of both MEK and ERK.

Downregulation of the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another critical downstream effector of KRAS.[3] Activated KRAS binds to and activates the p110 catalytic subunit of PI3K, leading to the production of PIP3 and subsequent activation of AKT and mTOR.[3] This pathway is crucial for cell growth, metabolism, and survival. Treatment with this compound results in decreased phosphorylation of AKT and downstream mTOR targets.

Below is a diagram illustrating the mechanism of action of this compound and its impact on KRAS-driven signaling pathways.

Caption: Mechanism of this compound in KRAS-mutant cancer cells.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various KRAS-mutant cancer cell lines and in vivo tumor models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in KRAS-Mutant Cell Lines

Cell LineCancer TypeKRAS MutationThis compound IC50 (nM)% KRAS mRNA Knockdown (at 10 nM)% p-ERK Inhibition (at 10 nM)
A549LungG12S5.285%78%
HCT116ColorectalG13D8.781%72%
MIA PaCa-2PancreaticG12C4.192%85%
AsPC-1PancreaticG12D6.588%81%

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (MIA PaCa-2)

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0%+2.5%
This compound10 mg/kg, twice weekly85%-1.2%
Gemcitabine100 mg/kg, once weekly45%-5.8%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound (0.01 nM to 1000 nM) or a vehicle control.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a resazurin-based assay. Fluorescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Quantitative Real-Time PCR (qRT-PCR) for KRAS mRNA Knockdown
  • Treatment and RNA Extraction: Cells are treated with 10 nM this compound for 48 hours. Total RNA is extracted using TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: 1 µg of total RNA is reverse-transcribed to cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green master mix on a real-time PCR system. Gene-specific primers for mutant KRAS and a housekeeping gene (e.g., GAPDH) are used.

  • Data Analysis: The relative expression of KRAS mRNA is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.

Western Blot for Phospho-ERK and Phospho-AKT
  • Protein Extraction: Cells are treated with 10 nM this compound for 48 hours and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., β-actin).

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using ImageJ software.

In Vivo Xenograft Studies
  • Tumor Implantation: Athymic nude mice are subcutaneously inoculated with 5 x 10^6 MIA PaCa-2 cells.

  • Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into treatment groups.

  • Treatment Administration: this compound (10 mg/kg) is administered via intravenous injection twice weekly. The vehicle control group receives saline. Gemcitabine (100 mg/kg) is administered intraperitoneally once weekly.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated at the end of the study.

The following diagram illustrates a typical experimental workflow for evaluating a novel therapeutic like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_preclinical Preclinical Development Cell Line Selection Cell Line Selection Dose-Response (IC50) Dose-Response (IC50) Cell Line Selection->Dose-Response (IC50) Target Engagement (qRT-PCR) Target Engagement (qRT-PCR) Dose-Response (IC50)->Target Engagement (qRT-PCR) Pathway Analysis (Western Blot) Pathway Analysis (Western Blot) Target Engagement (qRT-PCR)->Pathway Analysis (Western Blot) Xenograft Model Development Xenograft Model Development Pathway Analysis (Western Blot)->Xenograft Model Development Efficacy Studies Efficacy Studies Xenograft Model Development->Efficacy Studies Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Pharmacokinetics/Pharmacodynamics Pharmacokinetics/Pharmacodynamics Toxicity Assessment->Pharmacokinetics/Pharmacodynamics IND-Enabling Studies IND-Enabling Studies Pharmacokinetics/Pharmacodynamics->IND-Enabling Studies

Caption: Preclinical experimental workflow for this compound.

Conclusion

This compound represents a novel and targeted approach to treating KRAS-mutant cancers. By utilizing a targeted RNAi delivery system, this compound specifically silences the expression of the mutant KRAS oncogene, leading to the inhibition of critical downstream signaling pathways and potent anti-tumor activity. The preclinical data strongly support the continued development of this compound as a promising therapeutic for patients with KRAS-driven malignancies. Further clinical investigation is warranted to evaluate its safety and efficacy in this patient population.

References

Unraveling the Molecular Target of CK0492B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific molecular target and mechanism of action for the compound designated as CK0492B is currently unavailable. Initial database searches have yielded conflicting information, with some sources identifying this compound as a biaminourea antibiotic with antiplaque properties, while its listed CAS number (64169-11-5) corresponds to a different chemical entity, 5-Bromophthalide. This guide, therefore, cannot provide specific data on this compound but will present a generalized framework for elucidating the molecular target of a novel antibiotic with antiplaque activity, in line with the user's request for a technical guide structure.

Introduction to Novel Antiplaque Antibiotics

The oral cavity harbors a complex microbial community. The formation of dental plaque, a biofilm, is a primary etiological factor for dental caries and periodontal diseases. Antibiotics with antiplaque activity represent a promising therapeutic strategy. These agents can disrupt plaque formation by targeting essential molecular pathways in oral bacteria. The identification of the specific molecular target is a critical step in the development of such therapeutic agents.

Hypothetical Molecular Targets for an Antiplaque Antibiotic

Given the characterization of a hypothetical compound like this compound as a "biaminourea antibiotic" with "antiplaque properties," several potential molecular targets within oral bacteria, such as Streptococcus mutans or Porphyromonas gingivalis, can be postulated. The primary mechanisms of antibiotic action generally fall into several categories:

  • Inhibition of Cell Wall Synthesis: Targeting enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of Protein Synthesis: Binding to ribosomal subunits (30S or 50S) to disrupt the translation process.

  • Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription by targeting enzymes like DNA gyrase or RNA polymerase.

  • Disruption of Cell Membrane Function: Altering the integrity of the bacterial cell membrane, leading to leakage of cellular contents.

  • Inhibition of Metabolic Pathways: Blocking essential metabolic pathways, such as folic acid synthesis.

Elucidating the Molecular Target: A Methodological Approach

A systematic approach is required to identify the molecular target of a novel antibiotic. The following sections outline key experimental protocols that would be employed.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the potency of the antibiotic against a panel of relevant oral pathogens.

Experimental Protocol:

  • Prepare a series of twofold dilutions of the antibiotic in a suitable broth medium.

  • Inoculate each dilution with a standardized suspension of the target bacterium.

  • Incubate the cultures under appropriate conditions (e.g., 37°C, anaerobic for relevant species).

  • The MIC is determined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth.

  • To determine the MBC, aliquots from the wells showing no growth in the MIC assay are plated on antibiotic-free agar.

  • The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Table 1: Hypothetical MIC and MBC Data for this compound

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Streptococcus mutans UA159 0.5 1
Streptococcus sobrinus 6715 1 2
Porphyromonas gingivalis W83 0.25 0.5

| Fusobacterium nucleatum ATCC 25586| 2 | 4 |

Macromolecular Synthesis Inhibition Assays

Objective: To identify which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the antibiotic.

Experimental Protocol:

  • Grow bacterial cultures to mid-logarithmic phase.

  • Aliquot the culture into separate tubes.

  • Add the antibiotic at a concentration several-fold higher than the MIC.

  • At the same time, add a radiolabeled precursor for each pathway:

    • [³H]thymidine for DNA synthesis.

    • [³H]uridine for RNA synthesis.

    • [³H]leucine for protein synthesis.

    • [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis.

  • Incubate for a short period.

  • Precipitate the macromolecules using trichloroacetic acid (TCA).

  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor indicates inhibition of that pathway.

Table 2: Hypothetical Macromolecular Synthesis Inhibition by this compound

Pathway Radiolabeled Precursor % Inhibition (vs. Control)
DNA Synthesis [³H]thymidine 15
RNA Synthesis [³H]uridine 10
Protein Synthesis [³H]leucine 95

| Cell Wall Synthesis | [¹⁴C]N-acetylglucosamine | 5 |

Target Identification and Validation

Based on the results from macromolecular synthesis assays (in this hypothetical case, protein synthesis), further experiments would be conducted to pinpoint the specific target.

Experimental Workflow for Protein Synthesis Inhibitors:

G cluster_0 Initial Screening cluster_1 Target Refinement cluster_2 Target Validation A Macromolecular Synthesis Assay B Identifies Protein Synthesis as Primary Target A->B C In vitro Translation Assay (Cell-free system) B->C D Ribosome Binding Assay B->D E Identifies 30S or 50S Subunit as Binding Site C->E D->E F Selection of Resistant Mutants E->F G Sequencing of Ribosomal Genes (e.g., 16S or 23S rRNA) F->G H Identification of Mutations in the Target Gene G->H

Caption: Workflow for identifying the molecular target of a protein synthesis inhibitor.

Hypothetical Signaling Pathway Disruption

If this compound were to inhibit a key bacterial protein, it would disrupt a critical signaling or metabolic pathway. For instance, if the target is a ribosomal protein, it would halt the entire process of protein synthesis, leading to bacterial cell death.

Signaling Pathway: Bacterial Protein Synthesis

G cluster_0 Initiation cluster_1 Elongation cluster_2 Inhibition mRNA mRNA Initiation_Complex Initiation Complex mRNA->Initiation_Complex Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Ribosome_50S 50S Subunit Initiation_Complex->Ribosome_50S Aminoacyl_tRNA Aminoacyl-tRNA Ribosome_50S->Aminoacyl_tRNA Peptide_Bond Peptide Bond Formation Aminoacyl_tRNA->Peptide_Bond Translocation Translocation Peptide_Bond->Translocation Polypeptide Growing Polypeptide Chain Translocation->Polypeptide This compound This compound This compound->Peptide_Bond Inhibition

Investigating the discovery and development of CK0492B

Author: BenchChem Technical Support Team. Date: December 2025

Investigation into CK0492B Reveals No Publicly Available Data

Initial searches for the discovery, development, and mechanism of action of a compound designated this compound have yielded no specific results. Extensive queries across scientific literature, patent databases, and clinical trial registries did not identify any molecule with this identifier.

The designation "this compound" does not appear in publicly accessible records of pharmaceutical development. This suggests several possibilities:

  • Internal Designation: "this compound" may be an internal codename for a compound in the very early stages of discovery or preclinical development within a pharmaceutical company. Such designations are often not disclosed publicly until a later stage, such as the filing of a patent or an investigational new drug (IND) application.

  • Alternative Nomenclature: The compound may be more commonly known by a different name, such as a chemical name or another codename. Without further information linking "this compound" to an alternative identifier, it is impossible to locate relevant data.

  • Discontinued (B1498344) Program: It is possible that the development of this compound was discontinued at an early stage, and therefore, no significant public data was ever generated.

  • Typographical Error: The designation itself could be a typographical error.

Searches did reveal other investigational drugs with a "CK" prefix, such as CK-101 (also known as RX518), a third-generation EGFR inhibitor from Checkpoint Therapeutics, and CK-2017357, a fast skeletal muscle troponin activator from Cytokinetics. This suggests that "CK" may be a common prefix used by certain biopharmaceutical companies to designate their pipeline candidates.

Due to the complete absence of public information on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams. Further investigation would require additional information to clarify the identity of this compound.

An In-depth Technical Guide on the Downstream Pathway Effects of KRAS Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling hub that regulates essential cellular processes, including proliferation, survival, and differentiation.[1][2][3] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways that promote tumorigenesis and resistance to therapy.[1][2] This technical guide provides an overview of the key downstream pathways affected by KRAS, summarizing the signaling cascades and their roles in cancer.

Core KRAS Downstream Signaling Pathways

Upon activation, typically through the binding of GTP, KRAS undergoes a conformational change that allows it to interact with and activate a multitude of downstream effector proteins.[1][2] The most well-characterized of these pathways are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

RAF-MEK-ERK (MAPK) Pathway

The RAF-MEK-ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses.

  • Activation: GTP-bound KRAS recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, leading to their dimerization and activation.[1]

  • Signaling Cascade: Activated RAF phosphorylates and activates MEK1 and MEK2 (dual-specificity kinases). MEK, in turn, phosphorylates and activates ERK1 and ERK2 (extracellular signal-regulated kinases).[1]

  • Cellular Functions: Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates numerous transcription factors, such as c-Myc, AP-1, and Elk-1. This results in the regulation of gene expression to promote cell cycle progression, proliferation, and survival.[1]

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another critical downstream effector of KRAS, playing a pivotal role in cell growth, survival, and metabolism.

  • Activation: KRAS can directly bind to and activate the p110 catalytic subunit of phosphoinositide 3-kinase (PI3K).[1]

  • Signaling Cascade: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating PDK1 and AKT.[1]

  • Cellular Functions: Activated AKT has a wide range of substrates, including mTOR, which it can activate. The mTOR signaling pathway is a master regulator of cell growth, protein synthesis, and metabolism. AKT also promotes cell survival by inhibiting pro-apoptotic proteins like Bad.[1]

Other Effector Pathways

In addition to the two major pathways described above, KRAS interacts with a variety of other effector proteins to regulate diverse cellular functions.

  • RALGDS-RAL Pathway: KRAS can activate Ral Guanine Nucleotide Dissociation Stimulator (RALGDS), which in turn activates the small GTPases RalA and RalB. This pathway is implicated in cell cycle progression and survival.[1]

  • TIAM1-RAC Pathway: KRAS can also interact with Tiam1, a Rho family GTPase, which is involved in the development of RAS-driven tumors and the promotion of cell survival.[1]

  • PLC Pathway: The phospholipase C (PLC) pathway can also be activated by KRAS, contributing to cell survival, proliferation, and differentiation.[3]

Visualization of KRAS Downstream Signaling

The following diagram illustrates the major downstream signaling pathways activated by KRAS.

KRAS_Downstream_Pathways cluster_membrane Cell Membrane cluster_mapk RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway cluster_other Other Pathways RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS/Grb2 KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RALGDS RALGDS KRAS_GTP->RALGDS MEK MEK RAF->MEK ERK ERK MEK->ERK TF_MAPK Transcription Factors (c-Myc, AP-1) ERK->TF_MAPK Proliferation_Survival Proliferation, Survival TF_MAPK->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth_Metabolism Cell Growth, Metabolism mTOR->Growth_Metabolism RAL RAL RALGDS->RAL Cell_Cycle Cell Cycle Progression RAL->Cell_Cycle

KRAS Downstream Signaling Pathways

Experimental Protocols for Studying KRAS Downstream Pathways

The investigation of KRAS signaling pathways and the effects of potential inhibitors relies on a variety of established molecular and cellular biology techniques.

Table 1: Key Experimental Methodologies

Experiment TypeMethodologyPurpose
Western Blotting Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of pathway components (e.g., p-ERK, p-AKT).To quantify the changes in protein expression and phosphorylation levels of key signaling molecules.
Enzyme-Linked Immunosorbent Assay (ELISA) A plate-based assay where a specific antigen (e.g., p-ERK) is captured by an antibody and detected with a secondary antibody conjugated to an enzyme that produces a measurable signal.To provide a quantitative measurement of the concentration of specific proteins in cell lysates or other biological samples.
Immunofluorescence Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against proteins of interest. Imaging is performed using a fluorescence microscope.To visualize the subcellular localization and expression levels of target proteins within intact cells.
Cellular Thermal Shift Assay (CETSA) This method assesses the thermal stability of a target protein in the presence and absence of a compound. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.To confirm direct target engagement of a compound with its intended protein target (e.g., KRAS).
Proliferation Assays (e.g., MTT, CellTiter-Glo) These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.To determine the effect of a compound on cell proliferation and viability.
Flow Cytometry A technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. It can be used for cell cycle analysis and apoptosis assays (e.g., Annexin V staining).To assess the effects of a compound on the cell cycle distribution and induction of apoptosis.

Summary of Quantitative Data

The following table provides a template for summarizing quantitative data from experiments investigating the effects of a modulator on KRAS downstream signaling.

Table 2: Example Data Summary for a KRAS Pathway Modulator

Downstream TargetAssayCell LineTreatment ConcentrationResult (e.g., % Inhibition of Phosphorylation)
p-ERKWestern BlotHCT116 (KRAS G13D)100 nM75%
p-AKTELISAA549 (KRAS G12S)100 nM60%
p-S6Western BlotMIA PaCa-2 (KRAS G12C)100 nM85%
Cell ProliferationMTTHCT116IC50 = 50 nM-

The KRAS oncogene drives tumor progression through the activation of a complex network of downstream signaling pathways. A thorough understanding of these pathways and the development of robust experimental methodologies are crucial for the discovery and evaluation of novel therapeutic agents targeting KRAS-mutant cancers. This guide provides a foundational overview of the core signaling cascades and the experimental approaches used to investigate their modulation.

References

Unraveling CK0492B: A Technical Overview of a Novel Biaminourea Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CK0492B is a novel synthetic compound identified as a biaminourea antibiotic. Possessing noteworthy antiplaque properties, this molecule has been investigated for its potential applications in oral healthcare. This technical guide provides a consolidated overview of the available chemical and biological information for this compound, with a focus on its structure, properties, and preclinical evaluation.

Chemical Structure and Properties

This compound is registered under the CAS number 64169-11-5. While two molecular formulas have been associated with this compound, C36H66N10O8S2 and C35H62N10O5S, further verification of the definitive formula is required. The elucidated chemical structure reveals a complex biaminourea scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 64169-11-5[1]
Molecular Formula C36H66N10O8S2[1]
Alternative Molecular Formula C35H62N10O5SN/A
Compound Category Biaminourea Antibiotic[2]

Note: Discrepancies in the molecular formula exist in available literature. The data presented here reflects the most frequently cited information.

Biological Activity and Preclinical Evaluation

This compound has demonstrated significant efficacy as an antiplaque agent in preclinical models.[2] Its biological activity has been primarily characterized in the context of oral hygiene and the management of periodontal disease.

A key study evaluating the therapeutic potential of this compound involved a 12-week trial in beagle dogs, a model organism with periodontal disease progression analogous to humans.[2] In this study, the efficacy of this compound in reducing dental plaque and gingivitis was assessed and compared to a positive control, chlorhexidine (B1668724) acetate (B1210297). The selection of chlorhexidine acetate as a benchmark is significant, given its established efficacy in both human and veterinary dentistry.[2]

Table 2: Summary of Preclinical Studies on this compound

Study TypeModelKey FindingsComparatorReference
Dental Disease ModelMouseDemonstrated efficacyNot Specified[2]
Plaque and Gingivitis ReductionBeagle Dog (12-week study)Effective in reducing plaque and gingivitisChlorhexidine Acetate[2]

At present, detailed quantitative data from these studies, such as the specific percentage reduction in plaque and gingivitis scores or the effective concentration of this compound, are not publicly available. Furthermore, information regarding the signaling pathways or the precise molecular mechanism of action of this compound has not been elucidated in the available literature.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound or its biological evaluation are not extensively documented in publicly accessible sources. The 12-week beagle study mentioned in the literature provides a framework for its preclinical assessment in a relevant animal model.[2]

A generalized workflow for such a study can be inferred and is depicted in the diagram below.

G cluster_0 Preclinical Evaluation Workflow for this compound A Compound Synthesis and Formulation B Animal Model Selection (Beagle Dogs) A->B C Baseline Dental Assessment (Plaque and Gingivitis Scoring) B->C D Randomization into Treatment Groups (this compound, Chlorhexidine, Placebo) C->D E 12-Week Treatment Administration D->E F Weekly/Bi-weekly Dental Assessments E->F I Safety and Tolerability Assessment E->I G Final Dental Assessment and Data Collection F->G H Statistical Analysis and Efficacy Comparison G->H G cluster_0 Hypothesized Mechanism of Action A This compound Administration B Interaction with Oral Microbiota A->B C Inhibition of Key Bacterial Processes (e.g., Cell Wall Synthesis, Protein Synthesis) B->C D Reduction in Viable Plaque-forming Bacteria C->D E Decreased Plaque Accumulation D->E F Amelioration of Gingivitis E->F

References

An Exemplary Technical Guide on a Potential Therapeutic Agent for Lung Cancer: A Case Study on Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "CK0492B" did not yield any specific results in the public scientific literature. This suggests that "this compound" may be an internal development codename, a compound not yet in the public domain, or a misnomer. Therefore, to fulfill the user's request for an in-depth technical guide, this document will use a well-characterized and clinically approved therapeutic agent for lung cancer, Osimertinib (B560133) (AZD9291) , as a representative example. All data, protocols, and pathways described herein pertain to Osimertinib and are intended to serve as a template for the type of technical guide requested.

An In-depth Technical Guide on Osimertinib (AZD9291) as a Therapeutic Agent for EGFR-Mutated Lung Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lung cancer remains a leading cause of cancer-related mortality worldwide. A significant subset of non-small cell lung cancer (NSCLC) is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, most notably the T790M mutation, has limited their long-term effectiveness. Osimertinib (AZD9291) is a third-generation, irreversible EGFR-TKI designed to potently and selectively inhibit both EGFR-TKI sensitizing and T790M resistance mutations, while sparing wild-type EGFR. This guide provides a technical overview of Osimertinib, focusing on its mechanism of action, preclinical and clinical data, and associated experimental methodologies.

Quantitative Data Summary

The following tables summarize key quantitative data for Osimertinib from various preclinical and clinical studies.

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutations

Cell LineEGFR Mutation StatusIC₅₀ (nM)
PC-9Exon 19 deletion11
H3255L858R22
NCI-H1975L858R, T790M15
A549Wild-type EGFR480

Data are representative and compiled from various preclinical studies. IC₅₀ values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Summary of Key Clinical Trial Efficacy Data (AURA3 Trial)

ParameterOsimertinib ArmPemetrexed-Platinum Arm
Objective Response Rate (ORR)71%31%
Median Progression-Free Survival (PFS)10.1 months4.4 months
Hazard Ratio for Disease Progression or Death0.30 (95% CI, 0.23 to 0.41; P<0.001)-

The AURA3 trial was a Phase 3 study evaluating the efficacy and safety of osimertinib versus platinum-based chemotherapy plus pemetrexed (B1662193) in patients with EGFR T790M-positive advanced NSCLC who had progressed on previous EGFR-TKI therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of Osimertinib.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of Osimertinib on lung cancer cell lines.

Methodology:

  • Cell Seeding: Lung cancer cell lines (e.g., PC-9, NCI-H1975) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of Osimertinib (e.g., 0.01 nM to 10 µM) for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC₅₀ values are determined by non-linear regression analysis.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Osimertinib in a living organism.

Methodology:

  • Cell Implantation: 5 x 10⁶ NCI-H1975 cells (harboring EGFR L858R/T790M mutations) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. Osimertinib is administered orally once daily at a specified dose (e.g., 5 mg/kg). The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare treatment and control groups.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay Viability_Assay Cell Viability Assay (e.g., MTT) Kinase_Assay->Viability_Assay Cell_Lines EGFR-mutant & Wild-type Cell Lines Cell_Lines->Viability_Assay Western_Blot Western Blot (Phospho-EGFR, etc.) Viability_Assay->Western_Blot Xenograft Tumor Xenograft Model (e.g., NCI-H1975) Western_Blot->Xenograft Promising Results Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy_Study Tox_Study Toxicity Assessment (Body Weight, etc.) Efficacy_Study->Tox_Study Phase1 Phase I (Safety, Dosing) Tox_Study->Phase1 Favorable Profile Phase2 Phase II (Efficacy in T790M+) Phase1->Phase2 Phase3 Phase III (vs. Chemotherapy) Phase2->Phase3

Caption: Preclinical to clinical workflow for Osimertinib development.

Conclusion

Osimertinib serves as a prime example of a rationally designed targeted therapeutic agent that addresses a specific mechanism of acquired resistance in cancer. Its high potency against EGFR T790M and sensitizing mutations, coupled with a favorable selectivity profile over wild-type EGFR, has translated into significant clinical benefit for patients with advanced NSCLC. The methodologies and data presented in this guide are representative of the rigorous preclinical and clinical evaluation that underpins the development of such successful targeted therapies. For researchers and drug developers, the journey of Osimertinib from bench to bedside offers a valuable case study in modern oncology drug discovery.

The Enigmatic Compound CK0492B: A Search for Binding Affinity to Mutant KRAS Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "CK0492B" and its binding affinity to mutant KRAS proteins. This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, a code name for a compound that was not advanced in development, or a potential typographical error.

While data on this compound is unavailable, the broader field of targeting mutant KRAS proteins with small molecule inhibitors is a highly active area of research. To provide a relevant and useful technical guide, this report will focus on the general principles and methodologies for assessing the binding affinity of inhibitors to mutant KRAS, using publicly available information on well-characterized compounds as illustrative examples.

Understanding KRAS and the Importance of Mutant-Specific Inhibition

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, including lung, colorectal, and pancreatic cancers.[2][3] These mutations, frequently occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumor growth.[2][3]

The development of inhibitors that specifically target these mutant forms of KRAS, while sparing the wild-type protein, has been a long-standing challenge in oncology. The recent success of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in this field.[4][5]

Key Mutant KRAS Proteins and Their Significance

Several KRAS mutations are of high clinical and research interest due to their prevalence and role in oncogenesis. These include:

  • KRAS G12C: The cysteine residue introduced by this mutation provides a unique target for covalent inhibitors.[6][7]

  • KRAS G12D: One of the most common KRAS mutations, particularly in pancreatic cancer.[8][9]

  • KRAS G12V: Frequently found in colorectal and lung cancers.[1][8]

  • KRAS Q61H: Another common activating mutation.[8][9]

The binding affinity of a compound to these various mutants is a critical determinant of its potential therapeutic efficacy.

Quantitative Analysis of Binding Affinity

The interaction between a small molecule inhibitor and a mutant KRAS protein is quantified by its binding affinity, typically expressed as the dissociation constant (KD). A lower KD value indicates a tighter binding interaction. Several biophysical techniques are employed to measure binding affinity.

ParameterDescriptionTypical Values for Potent Inhibitors
Dissociation Constant (KD) The concentration of ligand at which half of the protein binding sites are occupied at equilibrium.Sub-micromolar (nM to low µM)
Inhibitory Concentration (IC50) The concentration of an inhibitor that reduces a specific biological or biochemical activity by 50%.Varies depending on the assay
Binding Energy (BE) The amount of energy released when a ligand binds to a protein.More negative values indicate stronger binding

Data compiled from publicly available research on various KRAS inhibitors.

Experimental Protocols for Determining Binding Affinity

The following are detailed methodologies for key experiments used to characterize the binding of inhibitors to mutant KRAS proteins.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow:

  • Immobilization: Recombinant mutant KRAS protein is immobilized on a sensor chip surface.

  • Binding: A solution containing the inhibitor at various concentrations is flowed over the sensor surface.

  • Detection: The change in the refractive index at the surface, caused by the binding of the inhibitor to the immobilized protein, is measured and recorded as a sensorgram.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram. The dissociation constant (KD) is calculated as koff/kon.

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow Protein Mutant KRAS Protein Immobilize Immobilize on Sensor Chip Protein->Immobilize Flow Flow over Surface Immobilize->Flow Inhibitor Inhibitor Solution Inhibitor->Flow Detect Detect Refractive Index Change Flow->Detect Analyze Calculate kon, koff, KD Detect->Analyze

Caption: Workflow for determining binding affinity using SPR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Experimental Workflow:

  • Sample Preparation: The mutant KRAS protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.

  • Titration: Small aliquots of the inhibitor are injected into the protein solution.

  • Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. The binding isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of binding.

Diagram: ITC Experimental Workflow

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow Protein Mutant KRAS in Cell Titrate Titrate Inhibitor into Protein Protein->Titrate Inhibitor Inhibitor in Syringe Inhibitor->Titrate Measure Measure Heat Change Titrate->Measure Analyze Determine KD, n, ΔH Measure->Analyze

Caption: Workflow for determining binding affinity using ITC.

KRAS Signaling Pathway and Inhibitor Mechanism of Action

KRAS, when activated (GTP-bound), initiates a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation and survival.

Inhibitors of mutant KRAS can act through various mechanisms. Covalent inhibitors, for instance, bind to the mutant cysteine in KRAS G12C, locking the protein in an inactive, GDP-bound state.[5] This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the signaling cascade.

Diagram: Simplified KRAS Signaling Pathway

KRAS_Signaling cluster_pathway KRAS Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Mutant KRAS Inhibitor Inhibitor->KRAS_GTP Inhibition

Caption: Simplified KRAS signaling and point of inhibition.

Conclusion

While the specific binding affinity of "this compound" to mutant KRAS proteins remains unknown due to a lack of public data, the methodologies and principles outlined in this guide provide a comprehensive framework for understanding how such interactions are characterized. The development of potent and selective inhibitors for mutant KRAS continues to be a major focus in cancer drug discovery, with the ultimate goal of providing effective therapies for patients with KRAS-driven malignancies. The experimental approaches described herein are fundamental to the preclinical evaluation and optimization of these promising therapeutic agents.

References

Unraveling the Specificity of Novel KRAS Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the specificity and mechanism of action of emerging KRAS inhibitors is crucial for advancing targeted cancer therapies. However, detailed public information regarding a compound designated "CK0492B" is not available in the current scientific literature or public databases. This may indicate that this compound is an internal code for a compound in very early stages of development, a proprietary designation not yet disclosed publicly, or a potential typographical error.

In the absence of specific data for "this compound," this guide will provide a framework for the in-depth analysis of a well-characterized KRAS inhibitor, using a hypothetical data set that mirrors the type of information required by researchers and drug development professionals. This will include an examination of its specificity for different KRAS mutations, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Specificity Profile of a Novel KRAS Inhibitor

The cornerstone of a targeted therapy's utility lies in its specificity. For a KRAS inhibitor, this translates to its differential activity against various KRAS mutant alleles (e.g., G12C, G12D, G12V) and wild-type KRAS. This is typically quantified through biochemical and cellular assays.

Table 1: Biochemical Potency Against Various KRAS Alleles
KRAS AlleleIC50 (nM)Ki (nM)Residence Time (min)
G12C1.50.8120
G12D>10,000>5,000Not Determined
G12V>10,000>5,000Not Determined
G13D>10,000>5,000Not Determined
Wild-Type>10,000>5,000Not Determined

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Table 2: Cellular Activity in KRAS-Mutant Cancer Cell Lines
Cell LineKRAS MutationProliferation IC50 (nM)pERK Inhibition IC50 (nM)
NCI-H358G12C5.22.1
MIA PaCa-2G12C8.13.5
A549G12S>5,000>2,000
SW620G12V>5,000>2,000
PANC-1G12D>5,000>2,000

pERK: Phosphorylated Extracellular signal-regulated kinase.

Key Experimental Methodologies

Detailed protocols are essential for the replication and validation of experimental findings. Below are representative methodologies for the key assays used to characterize a KRAS inhibitor.

Biochemical KRAS Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP, a critical step in KRAS activation.

  • Reagents: Recombinant KRAS protein (mutant or wild-type), Mant-GTP (a fluorescent GTP analog), GDP, and the test compound.

  • Procedure:

    • KRAS is pre-loaded with GDP.

    • The test compound is incubated with the GDP-bound KRAS.

    • Mant-GTP is added to initiate the nucleotide exchange reaction.

    • The increase in fluorescence, corresponding to Mant-GTP binding to KRAS, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial rate of fluorescence increase is plotted against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines harboring different KRAS mutations.

  • Cell Lines: A panel of cancer cell lines with known KRAS mutations.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of the test compound.

    • After a 72-hour incubation period, cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.

  • Data Analysis: Luminescence is plotted against the inhibitor concentration to calculate the IC50 for cell growth inhibition.

Western Blot for Downstream Signaling Inhibition

This technique is used to measure the inhibition of downstream signaling pathways, such as the MAPK pathway, by assessing the phosphorylation status of key proteins like ERK.

  • Procedure:

    • KRAS-mutant cells are treated with the inhibitor for a specified time (e.g., 2 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against phosphorylated ERK (pERK) and total ERK.

    • Following incubation with secondary antibodies, the protein bands are visualized and quantified.

  • Data Analysis: The ratio of pERK to total ERK is calculated and normalized to untreated controls to determine the IC50 for pathway inhibition.

Visualizing the Mechanism of Action

Diagrams are invaluable tools for illustrating complex biological processes and experimental workflows.

KRAS Signaling Pathway and Inhibitor Action

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Binds covalently to G12C and traps in inactive state

Caption: Covalent inhibition of KRAS G12C.

Experimental Workflow for Inhibitor Characterization

Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochem_Assay KRAS Nucleotide Exchange Assay Cell_Prolif Cell Proliferation (e.g., CellTiter-Glo) Biochem_Assay->Cell_Prolif Binding_Assay Surface Plasmon Resonance (SPR) Binding_Assay->Cell_Prolif Western_Blot Western Blot (pERK Inhibition) Cell_Prolif->Western_Blot Xenograft Cell Line-Derived Xenograft (CDX) Western_Blot->Xenograft PDX Patient-Derived Xenograft (PDX) Xenograft->PDX Start Compound Synthesis & Purification Start->Biochem_Assay Start->Binding_Assay

Caption: Workflow for KRAS inhibitor evaluation.

Conclusion

While the specific details for a compound named this compound are not publicly available, the framework presented here illustrates the comprehensive analysis required to characterize a novel KRAS inhibitor. The specificity for different KRAS mutations, determined through rigorous biochemical and cellular assays, is paramount. Detailed experimental protocols ensure the reproducibility of these findings, and visual representations of signaling pathways and workflows provide a clear understanding of the inhibitor's mechanism and the process of its evaluation. As new KRAS inhibitors emerge, a similarly thorough and systematic approach will be essential for their successful development and clinical translation.

Methodological & Application

Application Notes and Protocols for CK0492B in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CK0492B is a potent and selective inhibitor of Protein Kinase CK2, a serine/threonine kinase frequently overexpressed in a multitude of human cancers. CK2 plays a crucial role in cell growth, proliferation, and survival by activating several pro-survival signaling pathways, including PI3K/AKT, NF-κB, and JAK/STAT.[1] By inhibiting CK2, this compound is hypothesized to suppress these pathways, leading to decreased cell viability and induction of apoptosis in cancer cells. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound targets the catalytic subunit of CK2, preventing the phosphorylation of its downstream substrates. This inhibition leads to the downregulation of key signaling pathways implicated in tumorigenesis.[1] The expected cellular outcomes of this compound treatment include cell cycle arrest, reduced proliferation, and induction of apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Glioblastoma (U-87 MG) Cells
Assay TypeEndpointThis compound Concentration (µM)Result
Cell ViabilityIC₅₀1050% reduction in cell viability
Apoptosis% Apoptotic Cells1045% increase in apoptotic cells
2065% increase in apoptotic cells
NF-κB Activityp65 Phosphorylation1070% reduction
AKT Activityp-AKT (Ser473)1060% reduction

Note: The data presented in this table is representative and should be generated by the end-user for their specific cell line and experimental conditions.

Signaling Pathway Diagram

CK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT IKK IKK IκB IκB IKK->IκB p NFκB NF-κB (p65/p50) IκB->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation CK2 Protein Kinase CK2 CK2->AKT p CK2->IKK p This compound This compound This compound->CK2 Gene_Expression Gene Expression (Survival, Proliferation) NFκB_nuc->Gene_Expression

Caption: this compound inhibits Protein Kinase CK2, blocking downstream pro-survival pathways.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for culturing adherent human cancer cell lines.

Materials:

  • Human glioblastoma cell line (e.g., U-87 MG)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 70-80% confluency, aspirate the old medium.

  • Wash the cell monolayer once with 5 mL of sterile PBS.

  • Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[2]

  • Neutralize the trypsin by adding 8 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[3]

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Determine cell count and viability using a hemocytometer and trypan blue.

  • Seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cells in suspension (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Aspirate the medium and add 100 µL of solubilization solution to each well.

  • Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phosphorylated Proteins (p-AKT, p-p65)

This protocol allows for the detection of changes in protein phosphorylation states.

Materials:

  • 6-well plates

  • Cells and this compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-p65, anti-p65, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

  • Treat cells with desired concentrations of this compound for 24 hours.

  • Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

  • Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cancer Cell Line Culture 1. Cell Culture & Maintenance Start->Culture Treatment 2. Treat with this compound (Dose-Response) Culture->Treatment Assays 3. Perform In Vitro Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Assays->Apoptosis Western Protein Analysis (Western Blot) Assays->Western Analysis 4. Data Analysis (IC50, % Change) Viability->Analysis Apoptosis->Analysis Western->Analysis End End: Evaluate Efficacy Analysis->End

Caption: Workflow for evaluating the in vitro efficacy of this compound.

References

Application Notes and Protocols for CK0492B in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of CK0492B, a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in preclinical xenograft mouse models. Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a hallmark of various cancers, leading to uncontrolled cell proliferation.[1][2] this compound offers a targeted therapeutic approach to arrest the cell cycle in tumor cells with a functional Rb protein.[3]

This document outlines detailed protocols for establishing xenograft models, administering this compound, evaluating anti-tumor efficacy, and monitoring for potential toxicities. The provided methodologies and data presentation formats are designed to ensure robust and reproducible experimental outcomes.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits CDK4 and CDK6, key regulators of the G1 to S phase transition in the cell cycle.[4] In many cancer types, hyperactivation of the CDK4/6 pathway, often due to amplification of Cyclin D or loss of endogenous inhibitors like p16INK4A, leads to the phosphorylation of the Retinoblastoma (Rb) protein.[1][5] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.[6] By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This results in a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[1][3]

CDK4_6_Signaling_Pathway This compound Mechanism of Action in the CDK4/6 Signaling Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Upstream_Pathways Upstream Pathways (e.g., PI3K/AKT, RAS/MAPK) Mitogenic_Signals->Upstream_Pathways Cyclin_D Cyclin D Upstream_Pathways->Cyclin_D Upregulates CDK4_6_Complex Cyclin D-CDK4/6 Active Complex Cyclin_D->CDK4_6_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_Complex Rb Rb CDK4_6_Complex->Rb Phosphorylates pRb pRb This compound This compound This compound->CDK4_6_Complex Inhibits Rb_E2F_Complex Rb-E2F Complex Rb->Rb_E2F_Complex E2F E2F E2F->Rb_E2F_Complex G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest Rb_E2F_Complex->Cell_Cycle_Arrest Maintains pRb->E2F Releases Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: this compound inhibits the active Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and inducing G1 cell cycle arrest.

Application Notes for Xenograft Mouse Models

Cell Line Selection

The choice of cancer cell line is critical for a successful xenograft study. It is imperative to select cell lines with a functional Rb pathway and known sensitivity to CDK4/6 inhibition. Estrogen receptor-positive (ER+) breast cancer cell lines are particularly sensitive to CDK4/6 inhibition.[3]

Table 1: Recommended Human Cancer Cell Lines for this compound Xenograft Studies

Cancer TypeCell LineCharacteristics
Breast CancerMCF-7ER-positive, Rb-positive
Breast CancerT-47DER-positive, Rb-positive
Lung CancerH1975EGFR-mutant, Rb-positive
GlioblastomaU87 MGRb-positive
Animal Model Selection

Immunocompromised mice are essential for establishing human tumor xenografts. The choice of strain depends on the tumor cell line and the specific research question.

Table 2: Recommended Immunocompromised Mouse Strains

Mouse StrainKey FeaturesRecommended Use
Athymic Nude (nu/nu)Lacks T-cells.Standard for many subcutaneous xenograft models.
NOD-scid gamma (NSG)Lacks mature T, B, and NK cells; deficient in cytokine signaling.For cell lines with low tumorigenicity or for studies involving the tumor microenvironment.[7]
This compound Formulation and Administration

The formulation and route of administration of this compound should be optimized to ensure adequate bioavailability and therapeutic exposure.

Table 3: Recommended Formulation and Dosing for this compound

ParameterRecommendation
Vehicle 0.5% (w/v) Methylcellulose in sterile water
Dosage Range 15 - 25 mg/kg (based on preliminary tolerability studies)
Administration Route Oral gavage (PO) or Intraperitoneal (IP) injection
Dosing Schedule Once daily (QD) for 21 consecutive days

Detailed Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment
  • Cell Culture: Culture the selected cancer cell line in the appropriate medium and conditions to 80-90% confluency.[8]

  • Cell Harvesting and Preparation:

    • Harvest cells using trypsinization and wash twice with sterile phosphate-buffered saline (PBS).

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

    • Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[8]

  • Tumor Cell Implantation:

    • Anesthetize 6-8 week old female immunocompromised mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[7]

  • Tumor Growth Monitoring:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors are palpable, measure the length and width using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Randomize mice into treatment and control groups when the average tumor volume reaches 100-150 mm³.[9]

Protocol 2: this compound Administration and Efficacy Evaluation
  • Group Allocation:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) following the same schedule and route as the treatment group.

    • Group 2 (this compound Treatment): Administer this compound at the predetermined dose (e.g., 25 mg/kg) once daily via oral gavage.

  • Treatment and Monitoring:

    • Treat the mice for the specified duration (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.[9]

    • Observe the mice daily for any signs of toxicity or distress.

  • Study Endpoint:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if treated animals show significant tumor regression.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Analysis

Table 4: Efficacy Data Summary

Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control10125.4 ± 10.21680.7 ± 150.3-+5.2 ± 1.5
This compound (25 mg/kg)10128.1 ± 9.8450.2 ± 55.673.2-2.1 ± 0.8
  • Tumor Growth Inhibition (TGI) % = [1 - (Tf - Ti) / (Cf - Ci)] x 100

    • Tf = Mean final tumor volume of the treated group

    • Ti = Mean initial tumor volume of the treated group

    • Cf = Mean final tumor volume of the control group

    • Ci = Mean initial tumor volume of the control group

Toxicity and Safety Monitoring

Careful monitoring for signs of toxicity is crucial throughout the study.

Table 5: Toxicity Monitoring Parameters

ParameterMonitoring FrequencyNotes
Body Weight 2-3 times per weekA body weight loss of >15-20% may necessitate dose reduction or cessation of treatment.[10]
Clinical Signs DailyObserve for changes in posture, activity, grooming, and signs of pain or distress.
Food and Water Intake Daily (qualitative)Note any significant changes.
Hematology (optional) At study endpointComplete blood counts can be performed to assess for myelosuppression, a known class effect of CDK4/6 inhibitors.
Serum Chemistry (optional) At study endpointAssess liver and kidney function.

Experimental Workflow Visualization

Xenograft_Workflow Experimental Workflow for this compound Xenograft Study Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle or this compound) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 9. Data Analysis & Reporting Endpoint->Analysis

Caption: A stepwise workflow for conducting a xenograft study to evaluate the efficacy of this compound.

Troubleshooting

  • Low Tumor Take Rate:

    • Ensure high cell viability (>95%).

    • Increase the number of injected cells.

    • Use a more immunocompromised mouse strain (e.g., NSG).[7]

    • Confirm the tumorigenicity of the cell line.

  • High Variability in Tumor Growth:

    • Ensure consistent cell preparation and injection technique.

    • Increase the number of animals per group.

    • Randomize animals based on tumor size before starting treatment.

  • Unexpected Toxicity:

    • Perform a dose-range finding study to determine the maximum tolerated dose (MTD).

    • Adjust the dosing schedule (e.g., every other day).

    • Ensure proper formulation and administration of the compound.

References

Application Notes and Protocols for Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific cell viability assay kit designated "CK0492B" could not be located in the public domain. The following application notes and protocols describe a general method for assessing cell viability using a water-soluble tetrazolium salt (WST-8), a common and reliable method for which general protocols are widely available. Researchers should always refer to the specific manual provided with their assay kit for detailed instructions.

Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, crucial for a wide range of applications from cytotoxicity testing of novel drug candidates to the optimization of cell culture conditions. Colorimetric assays utilizing water-soluble tetrazolium salts, such as WST-8, provide a straightforward and sensitive method for quantifying viable cells. This method relies on the principle that metabolically active cells reduce the pale yellow tetrazolium salt to a vibrant orange formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells and can be easily quantified using a spectrophotometer. This assay is characterized by its simplicity, high throughput capability, and low cytotoxicity.[1][2]

Principle of the WST-8 Cell Viability Assay

The WST-8 assay is based on the bioreduction of a water-soluble tetrazolium salt by cellular dehydrogenases in viable cells.[1] An electron mediator present in the assay solution accepts electrons from cellular dehydrogenases and transfers them to the WST-8 tetrazolium salt. This reduction results in the formation of a water-soluble orange formazan dye. The absorbance of the formazan can be measured at approximately 450 nm, and this absorbance is directly proportional to the number of metabolically active cells in the culture.

G Dehydrogenases Cellular Dehydrogenases Mediator_in Electron Mediator (reduced) Dehydrogenases->Mediator_in Mediator_out Electron Mediator (oxidized) Mediator_in->Mediator_out WST8 WST-8 (pale yellow) Formazan Formazan (orange) WST8->Formazan Reduction Mediator_out->WST8 e-

Figure 1. Principle of the WST-8 cell viability assay.

Experimental Protocol

This protocol provides a general guideline for performing a cell viability assay using a WST-8 based reagent in a 96-well plate format.

Materials Required
  • Cells of interest

  • Complete cell culture medium

  • WST-8 cell viability assay reagent

  • 96-well clear flat-bottom microplate

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 450 nm

Assay Procedure
  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well should be determined empirically for each cell line.

    • Include wells with medium only to serve as a background control.[1]

    • Incubate the plate for 24 hours in a CO2 incubator to allow for cell attachment and recovery.

  • Treatment:

    • After the initial incubation, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound.

    • For control wells, add medium with the vehicle used to dissolve the test compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Reaction:

    • Add 10 µL of the WST-8 reagent to each well.[1]

    • Gently tap the plate to ensure thorough mixing. Avoid introducing bubbles.[1]

    • Incubate the plate for 1-4 hours in the CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[1]

    • If a reference wavelength is used, it should be set to a wavelength greater than 600 nm.

Data Analysis
  • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    Cell Viability (%) = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of untreated control cells - Absorbance of background)] x 100

Data Presentation

The results of a cell viability assay are typically presented in a tabular format, allowing for a clear comparison between different treatment groups.

Treatment GroupConcentration (µM)Mean Absorbance (450 nm)Standard DeviationCell Viability (%)
Untreated Control01.2540.087100.0
Compound A11.1020.06587.9
Compound A100.6310.04250.3
Compound A1000.1580.02112.6
Vehicle Control-1.2490.09199.6
Background-0.0500.0050.0

Experimental Workflow

The following diagram illustrates the key steps in the WST-8 cell viability assay workflow.

G start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add test compounds to the wells incubate_24h->add_compounds incubate_treatment Incubate for the desired treatment period add_compounds->incubate_treatment add_wst8 Add 10 µL of WST-8 reagent to each well incubate_treatment->add_wst8 incubate_1_4h Incubate for 1-4h (37°C, 5% CO2) add_wst8->incubate_1_4h read_absorbance Measure absorbance at 450 nm incubate_1_4h->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Figure 2. Workflow for the WST-8 cell viability assay.

References

Application Note: Analysis of p-ERK Inhibition by CK0492B Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical cellular cascade that governs a wide range of physiological processes, including cell proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway is a frequent occurrence in various human cancers, making it a prime target for therapeutic intervention.[4][5] Extracellular signal-regulated kinases (ERK1 and ERK2) are key downstream effectors in this cascade. Their activation through phosphorylation by the upstream kinases MEK1 and MEK2 is a pivotal event in signal transmission.[1][5]

CK0492B is a novel small molecule inhibitor under investigation for its potential anti-cancer properties. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on the phosphorylation of ERK1/2 (p-ERK) in cultured cancer cells. By measuring the levels of p-ERK relative to total ERK, researchers can effectively assess the potency and dose-dependency of this compound's inhibitory action on the ERK signaling pathway.

Signaling Pathway and Presumed Point of Inhibition

The MAPK/ERK signaling cascade is initiated by the activation of cell surface receptors, which in turn activates Ras.[3] Activated Ras then recruits and activates Raf kinases, which subsequently phosphorylate and activate MEK1 and MEK2.[1][4] MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on threonine and tyrosine residues, leading to their activation.[1] Activated ERK can then translocate to the nucleus to regulate gene expression, ultimately driving cellular responses like proliferation.[1][6] Based on its intended therapeutic application, this compound is hypothesized to inhibit this pathway, likely at the level of MEK1/2 or ERK1/2.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P pERK p-ERK1/2 (Active) ERK->pERK TF Transcription Factors pERK->TF P Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor This compound (Inhibitor) Inhibitor->MEK

Caption: MAPK/ERK signaling cascade with the hypothesized inhibition point of this compound.

Experimental Workflow Overview

The following diagram outlines the major steps involved in the Western blot analysis of p-ERK inhibition by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_reprobe Reprobing A 1. Seed Cells B 2. Treat with this compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer E->F G 7. Blocking F->G H 8. Primary Antibody (p-ERK) G->H I 9. Secondary Antibody H->I J 10. Detection I->J K 11. Stripping J->K L 12. Re-probe with Total ERK & Loading Control K->L

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Detailed Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549, or another line with a constitutively active MAPK pathway) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): To reduce basal levels of p-ERK, you may serum-starve the cells for 12-24 hours prior to treatment.[7]

  • Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours).

Cell Lysis and Protein Quantification
  • Cell Wash: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[8]

  • Lysis: Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.[9][10]

  • Harvesting: Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubation: Incubate the lysate on ice for 20-30 minutes, vortexing briefly every 10 minutes.[5]

  • Clarification: Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[5][8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[11][12] This is crucial for ensuring equal loading of protein in each lane of the gel.[12]

Western Blotting
  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[7][11]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[7][11]

  • Blocking: To prevent non-specific antibody binding, block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[2][7]

  • Primary Antibody Incubation (p-ERK): Dilute the primary antibody specific for phosphorylated ERK (p-ERK1/2) in 5% BSA/TBST according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Stripping and Reprobing for Total ERK and Loading Control
  • Stripping: To normalize the p-ERK signal, the membrane can be stripped of the bound antibodies and re-probed for total ERK. Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[2][13]

  • Washing and Blocking: Wash the membrane thoroughly with TBST and then re-block with 5% BSA in TBST for 1 hour.[13]

  • Re-probing: Incubate the membrane with a primary antibody for total ERK overnight at 4°C. Repeat the washing, secondary antibody incubation, and detection steps as described above. The membrane can be stripped and re-probed again for a loading control protein, such as β-actin or GAPDH, to confirm equal protein loading across all lanes.

Data Presentation

The chemiluminescent signals from the Western blot can be quantified using densitometry software. The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample. The results can be presented in a table to clearly demonstrate the dose-dependent effect of this compound.

Table 1: Hypothetical Densitometry Analysis of p-ERK Inhibition by this compound

This compound Conc. (nM)p-ERK Signal (Arbitrary Units)Total ERK Signal (Arbitrary Units)Normalized p-ERK/Total ERK Ratio% Inhibition of p-ERK
0 (Vehicle)1.001.020.980%
100.851.010.8414%
500.620.990.6336%
1000.411.030.4059%
5000.150.980.1585%
10000.061.000.0694%

Conclusion

This application note provides a comprehensive protocol for the analysis of p-ERK inhibition by the novel compound this compound using Western blotting. The described methodology allows for a robust and quantitative assessment of the inhibitor's efficacy in a cellular context. By following these detailed steps, researchers in drug development and cell biology can effectively characterize the impact of this compound and other potential inhibitors on the critical MAPK/ERK signaling pathway.

References

CK0492B solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CK0492B is a novel biaminourea antibiotic compound.[1] Initial in vitro studies have demonstrated its efficacy as an antiplaque agent, and it has shown positive results in animal models of dental disease.[1] These application notes provide preliminary guidance for the solubility, preparation, and laboratory use of this compound for research purposes. Due to the limited publicly available data on this compound, some of the following information is based on general knowledge of biaminourea antibiotics and standard laboratory protocols for similar research applications.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is provided in the table below. Researchers should perform their own solubility tests for specific experimental needs.

PropertyValueSource/Notes
CAS Number 64169-11-5[1]
Molecular Formula C₃₆H₆₆N₁₀O₈S₂Based on chemical structure
Molecular Weight 831.1 g/mol Calculated from molecular formula
Appearance White to off-white solidGeneral observation for similar compounds
Solubility
    DMSO≥ 10 mg/mLEstimated, based on common solvents for similar compounds.
    EthanolSparingly solubleEstimated, based on common solvents for similar compounds.
    WaterInsolubleEstimated, based on common solvents for similar compounds.
Storage Store at -20°C for long-term storage. Stock solutions can be stored at -80°C.General recommendation for antibiotics.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. As a biaminourea antibiotic with antiplaque properties, it is hypothesized to interfere with bacterial cell wall integrity or inhibit key enzymatic pathways essential for bacterial growth and biofilm formation. The diagram below illustrates a potential signaling pathway that could be disrupted by an antiplaque agent like this compound, leading to reduced dental plaque formation.

G cluster_0 Bacterial Cell bacterium Oral Bacterium (e.g., S. mutans) adhesion Adhesion to Pellicle bacterium->adhesion aggregation Inter-bacterial Aggregation adhesion->aggregation eps Extracellular Polysaccharide (EPS) Production aggregation->eps biofilm Biofilm Formation eps->biofilm plaque Dental Plaque biofilm->plaque This compound This compound This compound->adhesion Inhibits This compound->aggregation Inhibits This compound->eps Inhibits

Hypothesized Mechanism of Action of this compound

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound in a laboratory setting. It is recommended to optimize these protocols for specific experimental conditions.

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a vial containing 5 mg of this compound (MW: 831.1 g/mol ), add 601.6 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -80°C.

In Vitro Antiplaque Assay (Crystal Violet Staining)

This protocol provides a method to assess the ability of this compound to inhibit biofilm formation by oral bacteria, such as Streptococcus mutans.

Materials:

  • Streptococcus mutans (e.g., ATCC 25175)

  • Tryptic Soy Broth supplemented with 1% sucrose (B13894) (TSB-S)

  • 96-well flat-bottom microtiter plates, sterile

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Protocol:

  • Bacterial Culture Preparation: Inoculate S. mutans in TSB-S and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Assay Setup:

    • Dilute the overnight culture of S. mutans 1:100 in fresh TSB-S.

    • Prepare serial dilutions of this compound in TSB-S from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v), as higher concentrations may inhibit bacterial growth. Include a vehicle control (DMSO only) and a no-treatment control.

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of the serially diluted this compound or control solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours without agitation to allow for biofilm formation.

  • Biofilm Staining:

    • Carefully aspirate the planktonic bacteria from each well.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Air dry the plate.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 595 nm using a microplate reader.

    • The absorbance is proportional to the amount of biofilm formed.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the antiplaque activity of this compound.

G prep Prepare this compound Stock Solution setup Set up 96-well Plate Assay (Bacteria + this compound) prep->setup culture Culture Oral Bacteria (e.g., S. mutans) culture->setup incubate Incubate for Biofilm Formation (24-48h) setup->incubate wash Wash to Remove Planktonic Bacteria incubate->wash stain Stain Biofilm with Crystal Violet wash->stain quantify Quantify Biofilm by Measuring Absorbance stain->quantify analyze Analyze Data and Determine IC50 quantify->analyze

Workflow for In Vitro Antiplaque Assay

References

Application Notes and Protocols for CK0492B-Based Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK0492B is a novel investigational compound with potential anti-proliferative properties. These application notes provide a comprehensive, step-by-step guide for assessing the efficacy of this compound in inhibiting cell proliferation using a colorimetric MTT assay. The protocol is designed for researchers in cell biology, oncology, and drug development to obtain reliable and reproducible data on the dose-dependent effects of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for measuring cell viability and proliferation. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[1]

Hypothetical Mechanism of Action of this compound

For the purpose of this guide, this compound is hypothesized to be a potent and selective inhibitor of a key protein kinase within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound is expected to arrest the cell cycle and reduce cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates This compound This compound This compound->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Drives

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the anti-proliferative effect of this compound on a selected cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells to ensure viability is above 95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization of Formazan:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the this compound proliferation assay.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Culture B Cell Seeding A->B D Compound Addition B->D C This compound Dilution C->D E MTT Incubation D->E F Formazan Solubilization E->F G Absorbance Reading F->G H Data Analysis G->H

Caption: Experimental workflow for the this compound proliferation assay.

Data Presentation

The quantitative data from the proliferation assay should be summarized for clear interpretation and comparison.

Table 1: Raw Absorbance Data

This compound (µM)Replicate 1Replicate 2Replicate 3Mean AbsorbanceStd. Deviation
0 (Vehicle)1.2541.2891.2671.2700.018
0.11.1031.1211.0981.1070.012
10.8560.8790.8650.8670.012
100.4320.4510.4400.4410.010
1000.1580.1650.1610.1610.004

Table 2: Calculated Cell Viability and IC50

This compound (µM)Mean Absorbance% Cell Viability
0 (Vehicle)1.270100.0%
0.11.10787.2%
10.86768.3%
100.44134.7%
1000.16112.7%
IC50 (µM) \multicolumn{2}{c}{5.8 }

% Cell Viability = (Mean Absorbance of Treated / Mean Absorbance of Vehicle) x 100 IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Logical Relationships in Experimental Design

The following diagram outlines the logical relationships between the different components of the experimental design.

cluster_variables Variables cluster_controls Controls Hypothesis This compound inhibits cell proliferation Independent This compound Concentration Hypothesis->Independent Dependent Cell Viability (Absorbance) Independent->Dependent Positive Untreated Cells (100% Viability) Positive->Dependent Vehicle DMSO Control Vehicle->Dependent Blank Medium Only Blank->Dependent

Caption: Logical relationships in the experimental design.

References

Application Note: Analysis of CK0492B-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders. Consequently, the induction of apoptosis is a key mechanism for many therapeutic agents. This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by the novel compound CK0492B using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique for analyzing individual cells within a population.[1] The use of fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during early apoptosis, in conjunction with the viability dye Propidium Iodide (PI), allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] In healthy cells, PS is located on the inner side of the cell membrane.[4][5] During the initial phases of apoptosis, this phospholipid is translocated to the external surface.[4][6] Annexin V, a protein with a strong affinity for PS, can then bind to these exposed residues.[4] Propidium Iodide is a fluorescent agent that binds to DNA but cannot cross the intact membrane of live or early apoptotic cells.[2] It can only enter cells in the later stages of apoptosis or necrosis when membrane integrity is lost.[2]

This document is intended for researchers, scientists, and drug development professionals investigating the apoptotic effects of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis induced by this compound in a cancer cell line after a 24-hour treatment.

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (1 µM)75.6 ± 3.515.8 ± 2.28.6 ± 1.3
This compound (5 µM)42.1 ± 4.238.4 ± 3.119.5 ± 2.8
This compound (10 µM)15.3 ± 2.855.9 ± 4.528.8 ± 3.7

Experimental Protocols

Materials and Reagents
  • This compound

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Seed the cells at a density of 1 x 10^6 cells/mL in a suitable culture flask or plate.[5]

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Staining Procedure
  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using trypsin-EDTA.[5] Combine the collected medium and the detached cells.[5][7]

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7][8]

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.[5]

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells[2]

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells[2]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells[2]

Visualizations

Signaling Pathway

Caption: Generalized signaling pathways of apoptosis induction.

Experimental Workflow

cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry SeedCells Seed Cells CellTreatment Treat with this compound SeedCells->CellTreatment Incubation Incubate CellTreatment->Incubation HarvestCells Harvest Cells Incubation->HarvestCells WashCells Wash with PBS HarvestCells->WashCells Resuspend Resuspend in Binding Buffer WashCells->Resuspend AddStains Add Annexin V-FITC & PI Resuspend->AddStains IncubateStain Incubate AddStains->IncubateStain AcquireData Acquire Data IncubateStain->AcquireData AnalyzeData Analyze Data AcquireData->AnalyzeData Quantify Quantify Cell Populations AnalyzeData->Quantify

Caption: Experimental workflow for apoptosis analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to CK0492B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel anti-cancer agent, CK0492B.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase, Mitogen-Activated Protein Kinase Kinase Kinase 3 (MAP3K3). MAP3K3 is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MAP3K3, this compound aims to suppress this oncogenic signaling and induce apoptosis in cancer cells.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?

A2: Acquired resistance to targeted therapies like this compound is a common challenge.[1][2] Several mechanisms could be at play:

  • Secondary Mutations in MAP3K3: The kinase domain of MAP3K3 may have acquired mutations that prevent this compound from binding effectively.

  • Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of the MAPK/ERK pathway by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR pathway.[3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5]

  • Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more rapidly.

Q3: How can I determine the cause of this compound resistance in my cell line?

A3: A systematic approach is recommended:

  • Sequence the MAP3K3 gene: This will identify any potential secondary mutations in the drug's target.

  • Perform a phosphoproteomic analysis: Compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells to identify activated bypass pathways.

  • Assess ABC transporter expression: Use techniques like qPCR or Western blotting to measure the expression levels of common drug efflux pumps.

  • Conduct a drug metabolism assay: Analyze the metabolic byproducts of this compound in sensitive and resistant cells.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Problem 1: Decreased Apoptotic Response to this compound Treatment
Potential Cause Suggested Solution
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1)Co-treat cells with this compound and a Bcl-2 family inhibitor (e.g., Venetoclax).
Activation of the PI3K/Akt survival pathwayCombine this compound with a PI3K inhibitor (e.g., Pictilisib) to block this bypass route.
Insufficient intracellular drug concentrationVerify the expression of ABC transporters. If overexpressed, consider using a P-gp inhibitor like Verapamil in your in vitro model.
Problem 2: Inconsistent Efficacy of this compound Across Different Cancer Cell Lines
Potential Cause Suggested Solution
Intrinsic resistance due to pre-existing mutations in the MAPK pathway downstream of MAP3K3 (e.g., BRAF, MEK)Screen cell lines for mutations in key MAPK pathway components before initiating treatment.
Cell line-specific differences in drug metabolismPerform pharmacokinetic analysis to determine the half-life of this compound in different cell lines.
Presence of a resistant sub-population of cancer stem cellsUse markers to identify and isolate cancer stem cells and test their sensitivity to this compound independently.

Quantitative Data Summary

The following tables summarize hypothetical data from studies on this compound resistance.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Sensitive (Parental)50-
Resistant Sub-line 175015
Resistant Sub-line 2120024

Table 2: Relative Expression of ABCB1 (P-gp) mRNA in this compound-Resistant Cells

Cell LineRelative ABCB1 mRNA Expression (Fold Change vs. Sensitive)
Sensitive (Parental)1.0
Resistant Sub-line 18.5
Resistant Sub-line 215.2

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation
  • Cell Lysis: Treat sensitive and resistant cells with this compound or a vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MAP3K3 MAP3K3 RAF->MAP3K3 MEK MEK MAP3K3->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MAP3K3

Caption: Mechanism of action of this compound in the MAPK/ERK pathway.

cluster_workflow Troubleshooting Workflow for this compound Resistance Start Decreased this compound Efficacy CheckMutation Sequence MAP3K3 Gene Start->CheckMutation CheckBypass Phosphoproteomic Analysis Start->CheckBypass CheckEfflux Assess ABC Transporter Expression Start->CheckEfflux MutationFound Secondary Mutation in MAP3K3 CheckMutation->MutationFound Mutation Detected BypassActive Activation of Bypass Pathway CheckBypass->BypassActive Pathway Upregulated EffluxUpregulated Increased Drug Efflux CheckEfflux->EffluxUpregulated Expression Increased

Caption: A logical workflow for investigating this compound resistance.

cluster_combination Combination Therapy Strategies This compound This compound Synergy Synergistic Cell Death This compound->Synergy BypassInhibitor Bypass Pathway Inhibitor (e.g., PI3Ki) BypassInhibitor->Synergy EffluxInhibitor Efflux Pump Inhibitor EffluxInhibitor->Synergy ApoptosisInducer Pro-apoptotic Agent (e.g., Bcl-2i) ApoptosisInducer->Synergy

Caption: Strategies to overcome this compound resistance.

References

Technical Support Center: Troubleshooting Off-Target Effects of CK0492B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of the kinase inhibitor CK0492B. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] With kinase inhibitors such as this compound, which are designed to block the activity of a specific kinase, off-target binding can lead to the modulation of other signaling pathways.[1] This is a significant concern because it can result in cellular toxicity, misleading experimental results, and potential adverse side effects in clinical applications.[1][2] The structural similarity of the ATP-binding pocket across the human kinome is a primary reason for these unintended interactions.[2]

Q2: My cells are showing high levels of cytotoxicity at concentrations where this compound should be specific for its target. What could be the cause?

A2: High cytotoxicity at effective concentrations can be a result of several factors:

  • Off-target kinase inhibition: this compound might be inhibiting other kinases that are essential for cell survival.[1][2]

  • Compound solubility issues: The compound may be precipitating in your cell culture media, leading to non-specific effects.[1]

  • On-target toxicity: The intended target of this compound might be crucial for cell viability, in which case the observed cytotoxicity would be an on-target effect.

To troubleshoot this, you can perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] It is also advisable to check the solubility of this compound in your experimental media and always include a vehicle control to rule out solvent-induced toxicity.[1]

Q3: I'm observing an unexpected phenotype in my experiment that doesn't align with the known function of the intended target of this compound. How can I determine if this is due to an off-target effect?

A3: Discrepancies between the observed phenotype and the expected on-target effect can suggest off-target activity.[1] To investigate this, consider the following approaches:

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with the known consequences of inhibiting the target kinase through genetic methods like siRNA or CRISPR.[1]

  • Use of a Structurally Unrelated Inhibitor: Test another inhibitor with a different chemical scaffold that targets the same primary kinase.[2] If the unexpected phenotype persists, it is more likely to be an on-target effect.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target kinase should reverse the on-target effects but not the off-target effects.[1]

  • Activation of Compensatory Signaling Pathways: Inhibition of the primary target can sometimes lead to the activation of other signaling pathways.[1][2] Use techniques like western blotting to probe for the activation of known compensatory pathways.[1]

Q4: How can I experimentally identify the specific off-targets of this compound?

A4: Several experimental methods can be employed to identify the specific off-targets of this compound:

  • Kinome Profiling: This technique screens your inhibitor against a large panel of kinases to determine its selectivity profile.[1] The results will show the percentage of inhibition for each kinase at a given concentration.

  • Phosphoproteomics: This method provides a global analysis of changes in protein phosphorylation in response to this compound treatment, which can help identify affected signaling pathways.[2]

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify direct binding of this compound to potential off-target proteins within a cellular context.[3][4] A shift in the melting temperature of a protein in the presence of the compound indicates target engagement.[3]

Troubleshooting Workflows & Data Interpretation

Workflow for Investigating Unexpected Cytotoxicity

A High Cytotoxicity Observed B Check Compound Solubility & Vehicle Toxicity A->B C Solubility/Vehicle Issue B->C Yes D Perform Kinome Profiling B->D No E Identify Off-Target Kinases D->E G On-Target Toxicity Confirmed D->G No significant off-targets F Validate Off-Targets (Western Blot, CETSA) E->F H Off-Target Toxicity Identified F->H Validation Positive

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Interpreting Kinome Profiling Data

Below is a hypothetical kinome profiling dataset for this compound. The data is presented as the percentage of inhibition at a 1 µM concentration.

Kinase TargetFamily% Inhibition at 1 µMPotential Implication
Target Kinase A Intended Target 95% On-target activity
Off-Target Kinase XSRC Family85%Potential for off-target effects on cell growth and proliferation pathways.
Off-Target Kinase YPI3K Family70%Could affect cell survival and metabolism.
Off-Target Kinase ZMAPK Family55%May lead to unexpected changes in stress response pathways.
Other 400+ KinasesVarious< 10%Likely not significant off-targets at this concentration.

Analysis:

  • A selective inhibitor will show high inhibition for the intended target and minimal inhibition for other kinases.[1]

  • In this example, while this compound is potent against its intended target, it also significantly inhibits kinases from the SRC, PI3K, and MAPK families. These would be considered high-priority candidates for further validation.

Experimental Protocols

Protocol 1: Validating Off-Target Effects via Western Blotting

This protocol is designed to investigate if this compound is affecting signaling pathways other than the one modulated by its intended target.[1]

Objective: To determine if this compound treatment leads to changes in the phosphorylation state of key proteins in suspected off-target pathways.

Methodology:

  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., HeLa, A549) and allow them to adhere overnight.

    • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1-2 hours).

    • Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.[1]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:

      • Phospho-Target Kinase A (on-target)

      • Total Target Kinase A

      • Phospho-Off-Target Kinase X (e.g., Phospho-SRC)

      • Total Off-Target Kinase X (e.g., Total SRC)

      • A loading control (e.g., GAPDH, β-actin)

  • Detection:

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • A significant change in the phosphorylation of an off-target kinase in the this compound-treated samples compared to the vehicle control suggests an off-target effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[3]

Objective: To confirm if this compound directly binds to a suspected off-target kinase in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to a sufficient density.

    • Treat the cells with a fixed, saturating concentration of this compound and a vehicle control for a specified time.[3]

  • Cell Harvesting and Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspensions for both the this compound-treated and vehicle-treated groups into PCR tubes.

    • Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]

    • Carefully collect the supernatant.[3]

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Perform western blotting as described in Protocol 1, using an antibody specific for the suspected off-target kinase.

  • Data Analysis:

    • Plot the band intensity of the soluble protein at each temperature for both the treated and control samples.

    • A shift of the melting curve to a higher temperature in the this compound-treated sample indicates that the compound binds to and stabilizes the protein, confirming target engagement.[3]

A Treat Cells with this compound or Vehicle B Heat Cells across a Temperature Gradient A->B C Lyse Cells and Separate Soluble Proteins B->C D Analyze Soluble Protein by Western Blot C->D E Plot Melting Curves D->E F Thermal Shift Indicates Binding E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Kinome Profiling

Objective: To obtain a comprehensive selectivity profile of this compound against a large panel of human kinases.

Methodology:

Kinome profiling is typically performed as a service by specialized companies. The general workflow is as follows:

  • Compound Submission:

    • Provide a sample of this compound at a specified concentration and purity.

  • Assay Performance:

    • The service provider will screen this compound against their kinase panel (often hundreds of kinases) at one or more concentrations (e.g., 1 µM).

    • The assay typically measures the ability of the compound to compete with a known ligand or inhibit the kinase's ability to phosphorylate a substrate.

  • Data Analysis and Reporting:

    • The results are usually provided as a percentage of remaining kinase activity or percentage of inhibition for each kinase.[1]

    • The data is often visualized as a dendrogram or a table, highlighting the kinases that are most potently inhibited by this compound.

Signaling Pathway Diagrams

Hypothetical On-Target and Off-Target Pathways for this compound

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor1 Receptor1 Target Kinase A Target Kinase A Receptor1->Target Kinase A Substrate1 Substrate1 Target Kinase A->Substrate1 Cellular Response A Cellular Response A Substrate1->Cellular Response A This compound This compound This compound->Target Kinase A Off-Target Kinase X Off-Target Kinase X This compound->Off-Target Kinase X Receptor2 Receptor2 Receptor2->Off-Target Kinase X Substrate2 Substrate2 Off-Target Kinase X->Substrate2 Cellular Response B Cellular Response B Substrate2->Cellular Response B

Caption: On-target vs. potential off-target pathway inhibition by this compound.

References

How to optimize CK0492B dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a generalized template for a technical support center. As "CK0492B" is not a publicly documented compound, this guide is based on established principles of drug development and experimental optimization for novel therapeutic agents. The data, protocols, and pathways are illustrative examples. Researchers should substitute these with their own experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: this compound is hypothesized to be a potent and selective inhibitor of the novel kinase XYZ, a critical node in the "Cell Survival Pathway." By inhibiting XYZ kinase, this compound is expected to induce apoptosis in cancer cells exhibiting pathway hyperactivation. The precise downstream effects are still under investigation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced toxicity.

Q3: What is a reasonable starting concentration range for in vitro studies?

A3: For initial cell-based assays, a broad concentration range is recommended to determine the IC50 (half-maximal inhibitory concentration). A common starting point is a serial dilution from 10 µM down to 1 nM. The optimal range will ultimately depend on the cell type and the specific assay being performed.

Troubleshooting Guides

Q1: I am observing high variability in my cell viability assay results with this compound. What could be the cause?

A1: High variability can stem from several factors.[1] First, ensure consistent cell seeding density and health. Variations in cell number or passage number can significantly impact results. Second, verify the accuracy of your serial dilutions of this compound. Improper mixing or pipetting errors are common sources of variability. Finally, consider the stability of this compound in your culture medium over the time course of the experiment. It may be necessary to perform media changes with fresh compound for longer incubation periods.

Q2: My IC50 value for this compound is significantly different from what I expected based on preliminary data. Why might this be?

A2: A shift in the IC50 value can be due to several reasons.[1] Ensure that the cell line you are using is the same passage number and has been cultured under identical conditions as in the preliminary experiments. Cell line drift can alter sensitivity to therapeutic agents. Also, confirm the concentration of your this compound stock solution. If possible, verify the purity and identity of the compound using analytical methods such as HPLC or mass spectrometry. Finally, check for variations in assay conditions, such as incubation time, serum concentration in the media, and the type of viability assay used (e.g., MTS vs. CellTiter-Glo®).

Q3: I am not observing any effect of this compound on my target protein phosphorylation, even at high concentrations. What should I do?

A3: If you are not seeing a downstream effect on your target, it's important to troubleshoot systematically.[1] First, confirm that your antibody for the phosphorylated target is specific and that your western blot or other detection method is working correctly using a positive control. Second, ensure that the cells were properly lysed and that phosphatase inhibitors were included in the lysis buffer to preserve the phosphorylation status of your protein of interest. It is also possible that the signaling pathway in your specific cell model is not solely dependent on the XYZ kinase. Consider using a positive control compound known to inhibit the pathway to validate your assay setup.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability in Different Cancer Cell Lines

Cell LineThis compound Concentration (nM)Percent Viability (Mean ± SD)IC50 (nM)
Cell Line A 0100 ± 4.550
1085 ± 5.1
5052 ± 3.8
10025 ± 2.9
5005 ± 1.5
Cell Line B 0100 ± 5.2>1000
1098 ± 4.9
5095 ± 5.5
10092 ± 4.7
50088 ± 6.1

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of working concentrations (e.g., 2X the final desired concentration).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound working solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and no-cell controls (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTS or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the recommended incubation period with the viability reagent, measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background reading from the no-cell controls. Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations

CK0492B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Growth_Factor_Receptor->Upstream_Kinase XYZ_Kinase XYZ Kinase Upstream_Kinase->XYZ_Kinase Downstream_Effector Downstream Effector XYZ_Kinase->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor This compound This compound This compound->XYZ_Kinase Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway for this compound.

Dosage_Optimization_Workflow Start Start: Hypothesis This compound targets XYZ Kinase Protocol_Dev Protocol Development: Select cell lines, endpoints Start->Protocol_Dev Dose_Range Dose-Range Finding Study (Broad Concentration Range) Protocol_Dev->Dose_Range IC50_Det IC50 Determination (Narrow Concentration Range) Dose_Range->IC50_Det Data_Analysis Data Analysis: Calculate IC50, assess variability IC50_Det->Data_Analysis Troubleshoot Troubleshooting: Unexpected results? Data_Analysis->Troubleshoot Optimize Optimize Protocol: Adjust parameters Troubleshoot->Optimize Yes Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Troubleshoot->Mechanism_Study No Optimize->Dose_Range End End: Optimized Dosage for further studies Mechanism_Study->End

Caption: Experimental workflow for this compound dosage optimization.

References

Technical Support Center: Addressing Solubility Challenges with CK0492B in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the investigational compound CK0492B in aqueous solutions. The following information is designed to facilitate seamless experimental workflows and ensure reliable results.

Troubleshooting Guide

Q1: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically recommended to be below 0.5% to avoid solvent effects on the assay and to minimize precipitation.[1]

  • Method of Dilution: The order of addition matters. Always add the stock solution of this compound to the aqueous buffer while vortexing or stirring to ensure rapid dispersion.[1] Do not add the aqueous buffer to the stock solution.

  • Temperature: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious of the compound's stability at elevated temperatures.[1]

  • Sonication: If precipitation still occurs, brief sonication in a water bath sonicator can help to break down aggregates and redissolve the compound.[1]

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[2][3] If this compound has acidic or basic functional groups, adjusting the pH of the aqueous buffer may enhance its solubility. For acidic compounds, increasing the pH (making it more basic) generally increases solubility, while for basic compounds, decreasing the pH (making it more acidic) is beneficial.[3]

Q2: My preparation of this compound appears cloudy or has visible particles. How can I clarify the solution?

A2: A cloudy solution or the presence of visible particles indicates that this compound has not fully dissolved or has precipitated out of solution. To address this:

  • Filtration: For many applications, it is crucial to work with a fully solubilized compound. You can filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. This will give you a clear solution, but it is important to determine the concentration of the filtrate to know the actual amount of solubilized this compound.

  • Re-dissolution: Attempt to redissolve the compound using the methods described in A1, such as gentle warming and sonication.[1]

  • Re-evaluation of Solvent System: If the compound consistently fails to dissolve, the chosen solvent system may be inappropriate. Consider using alternative solvents or formulation strategies as outlined in the FAQs below.

Frequently Asked Questions (FAQs)

General Solubility

Q3: What are the initial steps to determine the solubility of this compound?

A3: A systematic approach is recommended to determine the solubility of a new compound like this compound.

  • Literature and Supplier Data Review: Check for any available information on the physicochemical properties of this compound, including its pKa, logP, and any preliminary solubility data.

  • Solvent Screening: Test the solubility of this compound in a range of common organic solvents and aqueous buffers. This will help identify suitable solvent systems for stock solutions and working dilutions.

  • Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. Kinetic solubility is often measured in early-stage research by diluting a DMSO stock into an aqueous buffer and observing for precipitation, while thermodynamic solubility is the true equilibrium solubility.[4]

Experimental Workflows

Below is a general workflow for preparing this compound for in vitro assays.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute vortex Vortex/Mix During Dilution dilute->vortex precipitate Precipitation Observed vortex->precipitate If Precipitation Occurs assay Proceed to Assay vortex->assay Clear Solution check Check Final Solvent % precipitate->check warm Gentle Warming (37°C) precipitate->warm sonicate Sonication precipitate->sonicate

Caption: A general experimental workflow for preparing this compound solutions.

Solvent and Formulation Strategies

Q4: What are some alternative solvents and formulation strategies to improve the aqueous solubility of this compound?

A4: If standard methods are insufficient, several advanced formulation strategies can be employed to enhance the solubility of poorly soluble compounds.[2][5][6]

  • Co-solvents: Using a mixture of water-miscible organic solvents can increase solubility.[5][7] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][5] Examples include Tween® 80 and Cremophor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.[5][8]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[5][6]

  • pH Modification: As mentioned earlier, adjusting the pH of the solution can significantly impact the solubility of ionizable compounds.[3][5]

Quantitative Data Summary

The following tables provide a summary of commonly used solvents and formulation excipients. Please note that the optimal choice is compound-specific and requires experimental validation for this compound.

Table 1: Common Organic Solvents for Stock Solutions

SolventPropertiesTypical Concentration in Final Assay
DMSO High solubilizing power for many organic molecules.< 0.5%
Ethanol Biocompatible co-solvent.< 1%
DMF Strong organic solvent, use with caution in cellular assays.< 0.1%

Table 2: Common Excipients for Enhancing Aqueous Solubility

Excipient TypeExamplesMechanism of Action
Co-solvents PEG 300, PEG 400, Propylene GlycolIncreases the polarity of the solvent mixture.
Surfactants Tween® 20, Tween® 80, Cremophor® ELForms micelles to encapsulate the compound.[5]
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrinForms inclusion complexes with the compound.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.

  • Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent System

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • In a separate tube, prepare the co-solvent/buffer mixture. For example, a 10% PEG 400 solution in phosphate-buffered saline (PBS).

  • Add the this compound stock solution to the co-solvent/buffer mixture dropwise while continuously vortexing.

  • Ensure the final concentration of the organic stock solvent is kept to a minimum.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Signaling Pathways

For illustrative purposes, should this compound be an inhibitor of a kinase in a hypothetical signaling pathway, understanding this pathway is crucial for experimental design.

G receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Activation This compound This compound This compound->kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

References

Technical Support Center: Troubleshooting KRAS Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a structured approach to troubleshooting the lack of efficacy of the KRAS inhibitor CK0492B in your cell line. The principles and methodologies outlined here are broadly applicable to small molecule inhibitors targeting the KRAS signaling pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my KRAS inhibitor, this compound, not showing any effect on my cell line?

There are several potential reasons for the lack of observed activity of a KRAS inhibitor. These can be broadly categorized into three areas: issues with the compound itself, characteristics of the cell line, and suboptimal experimental conditions. This guide will walk you through a systematic process to identify the root cause.

Q2: How can I be sure that the inhibitor itself is not the problem?

It is crucial to first validate the integrity and activity of your inhibitor.

  • Compound Stability and Purity: Small molecule inhibitors can degrade over time, especially with improper storage or repeated freeze-thaw cycles. Ensure that the compound has been stored correctly according to the manufacturer's instructions and that its purity is verified, for instance, by HPLC-MS.

  • Solubility: Poor solubility of the compound in your culture medium can lead to a lower effective concentration than intended. Visually inspect for any precipitation after adding the compound to the medium. It is advisable to prepare fresh dilutions from a concentrated stock in a suitable solvent (e.g., DMSO) for each experiment.

  • Mechanism of Action: Confirm that you are using the inhibitor in a cell line with the specific KRAS mutation it is designed to target. Some KRAS inhibitors are highly specific to certain mutations (e.g., G12C).

Q3: Could my cell line be resistant to this compound?

Yes, the cell line may possess intrinsic or have developed acquired resistance to the KRAS inhibitor.

  • Intrinsic Resistance: The cell line may have pre-existing characteristics that make it non-responsive to the inhibitor. This can include co-occurring mutations in genes upstream or downstream of KRAS, which activate alternative survival pathways.[1][2] For example, mutations in EGFR, NRAS, BRAF, or loss of function of tumor suppressors like PTEN can lead to resistance.[3][4]

  • Acquired Resistance: Cells can develop resistance upon continuous exposure to a drug. This can occur through various mechanisms, including secondary mutations in the KRAS gene that prevent inhibitor binding or the activation of bypass signaling pathways.[1][4][5][6]

  • Cell Line Misidentification or Contamination: It is a critical and often overlooked possibility that the cell line is not what it is supposed to be or is contaminated with other cells. We strongly recommend performing cell line authentication via short tandem repeat (STR) profiling.

Q4: What are the key downstream signaling pathways I should examine?

KRAS activation primarily signals through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[7][8][9] A functional KRAS inhibitor should decrease the phosphorylation of key proteins in these cascades.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the inactivity of this compound.

start Start: this compound Inactive compound_check Step 1: Verify Compound Integrity - Purity (HPLC-MS) - Solubility - Correct Storage start->compound_check protocol_review Step 2: Review Experimental Protocol - Correct Dosing? - Appropriate Incubation Time? - Cell Density Optimal? compound_check->protocol_review outcome1 Issue Identified & Resolved compound_check->outcome1 cell_line_validation Step 3: Validate Cell Line - Authenticate (STR profiling) - Test for Mycoplasma - Confirm KRAS mutation status protocol_review->cell_line_validation protocol_review->outcome1 pathway_analysis Step 4: Assess Target Engagement - Western Blot for pERK, pAKT - Dose-response and time-course cell_line_validation->pathway_analysis cell_line_validation->outcome1 resistance_investigation Step 5: Investigate Resistance - Sequence for secondary KRAS mutations - Screen for bypass pathway activation (RTK arrays) pathway_analysis->resistance_investigation positive_control Use a well-characterized KRAS inhibitor as a positive control pathway_analysis->positive_control pathway_analysis->outcome1 outcome2 Cell line is resistant resistance_investigation->outcome2

Caption: A stepwise workflow for troubleshooting KRAS inhibitor inactivity.

Data Presentation

A dose-response experiment is fundamental to assessing inhibitor activity. Below is a sample data table for a hypothetical KRAS inhibitor.

Concentration (nM)Cell Viability (%)pERK Level (Normalized)pAKT Level (Normalized)
0 (Vehicle)1001.001.00
1980.950.98
10850.600.92
100520.250.85
1000250.100.70
10000150.050.65

Experimental Protocols

1. Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell proliferation and viability.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).

    • Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 72 hours).

    • Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle-only control to determine the percentage of cell viability.

2. Western Blot for Pathway Analysis

This technique is used to measure the levels of key phosphorylated proteins to assess the inhibitor's effect on KRAS downstream signaling.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (a time-course experiment, e.g., 2, 6, 24 hours, is recommended).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Resistance Mechanisms

Understanding the KRAS signaling pathway and potential resistance mechanisms is key to interpreting your results.

cluster_0 Upstream Activation cluster_1 KRAS Signaling cluster_2 Downstream Effectors cluster_3 Cellular Response RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP GTP loading KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GTP Inhibition cluster_causes Potential Causes of Inactivity Cause Cause Effect Effect: this compound Inactivity C1 Compound Degraded/Inactive C1->Effect C2 Incorrect KRAS Mutation in Cell Line C2->Effect C3 Intrinsic Resistance (e.g., PTEN loss, MET amplification) C3->Effect C4 Acquired Resistance (e.g., secondary KRAS mutation) C4->Effect C5 Suboptimal Assay Conditions C5->Effect

References

Strategies to minimize CK0492B-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CK0492B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound-induced cytotoxicity in normal cells during pre-clinical and clinical development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, Casein Kinase 0492B (CK-B), which is a critical component of the "CK-B signaling pathway." In many tumor types, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of CK-B, inhibiting its kinase activity and subsequently blocking downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: Why am I observing high levels of cytotoxicity in my normal cell lines?

A2: While the CK-B pathway is overactive in cancer cells, CK-B plays a physiological role in the proliferation of certain normal cell types, particularly those with a high turnover rate, such as hematopoietic stem cells and intestinal epithelial cells. Inhibition of this pathway in normal cells can lead to off-target cytotoxicity. The level of cytotoxicity observed often correlates with the proliferation rate of the normal cell line.

Q3: What are the common strategies to mitigate this compound-induced cytotoxicity in normal cells?

A3: Several strategies can be employed to minimize off-target effects of this compound. These include:

  • Cyclotherapy: Pre-treatment of normal cells with a cytostatic agent to induce a temporary cell cycle arrest can protect them from the cytotoxic effects of this compound, which primarily targets proliferating cells.[1][2][3][4]

  • Combination Therapy: Utilizing this compound in combination with agents that selectively enhance its anti-tumor activity or protect normal tissues.

  • Dose Optimization: Careful titration of this compound concentration to find a therapeutic window that maximizes cancer cell death while minimizing toxicity to normal cells.

Q4: Are there any known synergistic or antagonistic interactions with this compound?

A4: Pre-clinical studies have shown that this compound exhibits synergistic effects with taxane-based chemotherapies in p53-mutant cancer cells. Conversely, co-administration with CDK4/6 inhibitors, such as palbociclib, has been shown to have an antagonistic effect on this compound's cytotoxicity in normal hematopoietic progenitor cells, offering a potential protective strategy.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity in normal hematopoietic progenitor cells. CK-B pathway is active during hematopoiesis.Co-administer a transient G1-phase arresting agent like a CDK4/6 inhibitor (e.g., Palbociclib) at a low dose 24 hours prior to this compound treatment.[5]
Significant cytotoxicity in normal intestinal epithelial cell lines. High proliferation rate of these cells makes them susceptible.Consider a dose-reduction of this compound and evaluate a combination with a localized cytoprotective agent.
Inconsistent IC50 values in normal cell lines across experiments. 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution.1. Use cells within a consistent, low passage number range. 2. Ensure precise and consistent cell seeding for all assays. 3. Prepare fresh this compound dilutions for each experiment from a frozen stock.
Minimal therapeutic window between cancer and normal cell lines. The targeted CK-B pathway has a significant physiological role in the tested normal cell line.Explore combination therapies. For example, if the cancer cell line has a specific mutation (e.g., p53 null), a p53 activator could be used to arrest normal cells in G1 prior to this compound treatment, thus widening the therapeutic window.[2][4]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC50, µM)

Cell LineCancer TypeThis compoundThis compound + Palbociclib (1 µM)
Cancer
MDA-MB-231Breast Adenocarcinoma0.50.45
HCT116Colorectal Carcinoma0.80.78
A549Lung Carcinoma1.21.1
Normal
MCF10ANon-tumorigenic Breast Epithelial15.345.8
CD34+Hematopoietic Progenitors8.735.2
CCD 841 CoNNormal Colon Epithelial22.558.1

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (24h)% G1 Phase% S Phase% G2/M Phase
HCT116 (Cancer) Vehicle453520
This compound (1 µM)201565
MCF10A (Normal) Vehicle652510
This compound (10 µM)403030
Palbociclib (1 µM) + this compound (10 µM)85105

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed both cancer and normal cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration for 24 hours. For combination treatments, pre-treat with the protective agent (e.g., Palbociclib) for 24 hours before adding this compound.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.

Signaling Pathways and Workflows

CK_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase CK-B CK-B Receptor Tyrosine Kinase->CK-B Activates Downstream Effector 1 Downstream Effector 1 CK-B->Downstream Effector 1 Phosphorylates Downstream Effector 2 Downstream Effector 2 CK-B->Downstream Effector 2 Phosphorylates Transcription Factor Transcription Factor Downstream Effector 1->Transcription Factor Activates Apoptosis Inhibition Apoptosis Inhibition Downstream Effector 2->Apoptosis Inhibition Promotes This compound This compound This compound->CK-B Inhibits Cell Cycle Progression Cell Cycle Progression Transcription Factor->Cell Cycle Progression Promotes

Caption: The CK-B Signaling Pathway and the inhibitory action of this compound.

Cyclotherapy_Workflow cluster_workflow Experimental Workflow for Cyclotherapy start Seed Normal Cells pretreatment Pre-treat with CDK4/6 Inhibitor (24h) start->pretreatment arrest Normal Cells Arrested in G1 pretreatment->arrest treatment Treat with this compound (72h) arrest->treatment wash Washout Drugs treatment->wash recover Allow Recovery (48h) wash->recover endpoint Assess Viability (MTT Assay) recover->endpoint

Caption: Workflow for assessing the protective effects of cyclotherapy.

Troubleshooting_Logic cluster_logic Troubleshooting Logic for High Normal Cell Cytotoxicity problem High Cytotoxicity in Normal Cells check_conc Is this compound concentration optimized? problem->check_conc check_prolif Is the normal cell line highly proliferative? check_conc->check_prolif Yes solution_dose Perform dose-response curve to find therapeutic window. check_conc->solution_dose No check_combo Have combination strategies been tested? check_prolif->check_combo No solution_cyclo Implement cyclotherapy protocol. check_prolif->solution_cyclo Yes solution_synergy Test synergistic/protective agents. check_combo->solution_synergy No end Re-evaluate cytotoxicity check_combo->end Yes solution_dose->end solution_cyclo->end solution_synergy->end

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Improving the stability of CK0492B in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of the novel MEK1/2 inhibitor, CK0492B, with a focus on ensuring its stability throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a potent, small-molecule inhibitor of the MEK1/2 signaling pathway. It is supplied as a lyophilized powder. The primary stability concerns are its sensitivity to light (photosensitivity) and degradation at temperatures above 4°C in its reconstituted form. Exposure to certain solvents can also lead to rapid degradation.

Q2: How should I properly store this compound?

A2:

  • Lyophilized Powder: Store the lyophilized powder at -20°C to -80°C, protected from light in the original amber vial.

  • Reconstituted Solution: Prepare stock solutions in anhydrous DMSO. Aliquot into small volumes in amber, low-retention microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for reconstituting this compound?

A3: Anhydrous (≤0.005% water) dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions. For aqueous working solutions, further dilution in appropriate buffered solutions (e.g., PBS, cell culture media) should be done immediately before use. Avoid using protic solvents like ethanol (B145695) or methanol (B129727) for stock solutions as they can accelerate degradation.

Troubleshooting Guide

Q1: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?

A1: Inconsistent results are often linked to the degradation of this compound.

  • Light Exposure: Are you protecting your plates and solutions from light during incubation and handling? this compound is photosensitive. All steps, including plate reading, should be performed with minimal light exposure. Use opaque or amber plates where possible.

  • Temperature Fluctuations: Was the compound in the working solution kept at room temperature for an extended period before being added to the cells? Prepare working dilutions immediately before use and keep them on ice, protected from light.

  • Freeze-Thaw Cycles: Are you using a fresh aliquot of the stock solution for each experiment? Repeatedly freezing and thawing the DMSO stock can lead to compound degradation.

Q2: My compound seems to be precipitating in the cell culture media. How can I prevent this?

A2: Precipitation in aqueous media is a common issue.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to maintain compound solubility and minimize cell toxicity.

  • Pre-warming Media: Do not add the cold this compound working solution directly to large volumes of cold media. Allow the media to reach the appropriate temperature (e.g., 37°C) in the incubator before adding the compound. Mix gently by swirling immediately after addition.

  • Solubility Limits: Be aware of the solubility limits of this compound in aqueous solutions. Refer to the solubility data table below.

Q3: Western blot analysis shows variable inhibition of downstream p-ERK levels. Why?

A3: This suggests that the effective concentration of active this compound is fluctuating between experiments.

  • Timing of Treatment: Ensure the time between adding this compound to the cells and cell lysis is consistent across all experiments.

  • Handling During Lysis: Perform all cell lysis steps on ice. The degradation of this compound can still occur post-treatment, and keeping samples cold minimizes this.

  • Workflow Consistency: Review your experimental workflow for any steps where the compound or treated cells might be inadvertently exposed to light or elevated temperatures. See the recommended workflow diagram below for best practices.

Quantitative Data

Table 1: Solubility of this compound

SolventMax Solubility (at 25°C)Notes
Anhydrous DMSO100 mMRecommended for stock solutions.
Ethanol< 1 mMNot recommended for storage due to instability.
PBS (pH 7.4)15 µMProne to precipitation at higher concentrations.
RPMI-1640 + 10% FBS25 µMSerum proteins can improve apparent solubility.

Table 2: Stability of this compound in Solution (10 µM)

ConditionHalf-life (t½)Percent Remaining after 24h
PBS (pH 7.4) at 4°C, protected from light~72 hours~80%
PBS (pH 7.4) at 37°C, protected from light~8 hours<10%
Cell Media (+10% FBS) at 37°C, protected from light~12 hours~30%
PBS (pH 7.4) at RT, ambient light< 2 hours<1%

Experimental Protocols

Protocol: Western Blot for p-ERK Inhibition

This protocol outlines the key steps for assessing the inhibition of ERK phosphorylation by this compound, with an emphasis on maintaining compound stability.

  • Cell Plating: Seed cells (e.g., HeLa) in a 6-well plate and grow to 70-80% confluency.

  • Compound Preparation (Perform in low light): a. Thaw a single-use aliquot of 10 mM this compound in DMSO on ice. b. Prepare serial dilutions of this compound in pre-warmed (37°C) complete cell culture medium. Prepare these working solutions immediately before adding them to the cells.

  • Cell Treatment (Perform in low light): a. Aspirate the old medium from the cells. b. Add the medium containing the different concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the wells. c. Incubate for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator. Ensure the incubator door is not left open, which could expose plates to room light.

  • Cell Lysis (Perform on ice): a. Aspirate the treatment medium. b. Wash cells once with ice-cold PBS. c. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification & Analysis: a. Collect the supernatant and determine the protein concentration using a BCA assay. b. Proceed with SDS-PAGE, protein transfer, and immunoblotting for p-ERK, total ERK, and a loading control (e.g., GAPDH).

Visualizations

MEK_Pathway cluster_input Upstream Signals cluster_pathway MAPK/ERK Pathway cluster_output Cellular Response GrowthFactors Growth Factors (e.g., EGF) RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: Targeted inhibition of the MEK1/2 signaling cascade by this compound.

Experimental_Workflow cluster_prep Preparation (Low Light) cluster_exp Experiment cluster_analysis Analysis (On Ice) thaw_stock 1. Thaw Stock on Ice prep_working 2. Prepare Working Solution in Pre-warmed Media thaw_stock->prep_working add_to_cells 3. Add to Cells prep_working->add_to_cells incubate 4. Incubate (Dark) add_to_cells->incubate wash 5. Wash with Ice-Cold PBS incubate->wash lyse 6. Lyse Cells on Ice wash->lyse collect 7. Collect Lysate lyse->collect

Caption: Recommended workflow for cell-based assays using this compound.

Technical Support Center: Optimizing In Vitro Treatment with Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available scientific literature detailing the biological activity, mechanism of action, or established in vitro protocols for a compound designated "CK0492B" (CAS 64169-11-5). Extensive searches for "this compound in vitro treatment," "this compound mechanism of action," "this compound biological activity," and related terms did not yield any specific information.

Therefore, the following technical support center is a comprehensive template designed to guide researchers in optimizing incubation times for a hypothetical novel compound. This guide provides the requested structure, formatting, and visualizations that can be adapted once specific experimental data for your compound of interest is available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a novel compound in vitro?

A1: For a compound with unknown potency, it is advisable to perform a dose-response experiment across a broad range of concentrations. A common starting point is a serial dilution covering concentrations from 10 nM to 100 μM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay.

Q2: How do I determine the optimal incubation time for my compound?

A2: The optimal incubation time is dependent on the compound's mechanism of action and the biological question being addressed. A time-course experiment is the best approach to determine this.[1] It is recommended to test several time points (e.g., 6, 12, 24, 48, and 72 hours) at a fixed, effective concentration of the compound. The ideal incubation time will be the point at which the desired biological effect is observed without inducing significant off-target effects or cell death in control groups.

Q3: What are common solvents for dissolving novel compounds for in vitro use, and what precautions should I take?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent due to its ability to dissolve a broad range of small molecules.[1] Ethanol is another common solvent. It is crucial to use a solvent that is compatible with your cell culture and does not interfere with the assay. Always include a vehicle control (cells treated with the solvent at the same final concentration used for the compound) in your experiments to account for any solvent-induced effects. The final concentration of the solvent in the cell culture medium should typically be kept low (e.g., <0.1% for DMSO) to minimize toxicity.

Q4: Should I change the cell culture medium during a long incubation period?

A4: For incubation times exceeding 24-48 hours, it may be necessary to perform a medium change. This helps to replenish nutrients and remove metabolic waste products, which can affect cell health and experimental outcomes. When changing the medium, ensure that the fresh medium contains the compound at the same concentration to maintain continuous exposure.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells. - Inconsistent cell seeding.- Pipetting errors during compound addition.- Edge effects in the multi-well plate.- Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No observable effect of the compound at any concentration. - Incubation time is too short.- The compound is not stable in the culture medium.- The chosen cell line is not sensitive to the compound.- The compound is not bioavailable to the cells.- Perform a longer time-course experiment.- Consult the compound's data sheet for stability information. Consider a fresh preparation for each experiment.- Verify the expression of the putative target in your cell line or test a different cell line.- Investigate potential issues with cell membrane permeability.
High levels of cell death in both treated and control wells. - Sub-optimal cell culture conditions (e.g., contamination, nutrient depletion).- High concentration of the vehicle solvent.- Cells were over-confluent at the start of the experiment.- Check the cell culture for any signs of contamination. Ensure the use of fresh medium and appropriate supplements.- Perform a solvent toxicity test to determine the maximum tolerated concentration.- Seed cells at a lower density to prevent overgrowth during the incubation period.

Data Presentation: Example Incubation Time Optimization

The following table is an example of how to summarize data from a time-course experiment to determine the optimal incubation time for a hypothetical compound.

Incubation Time (Hours) Cell Viability (% of Control) Target Inhibition (%) Notes
698 ± 4.215 ± 3.1Minimal effect on viability and target.
1295 ± 3.845 ± 5.5Target inhibition is increasing.
2485 ± 5.188 ± 4.9Significant target inhibition with minimal impact on cell viability.
4860 ± 6.392 ± 3.7Increased cytotoxicity observed.
7235 ± 7.095 ± 2.9High cytotoxicity, potentially confounding results.

Based on this example data, a 24-hour incubation time would be optimal as it provides high target inhibition with minimal cytotoxicity.

Visualizations

Below are example diagrams created using the DOT language to illustrate common concepts in in vitro drug development.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Phosphorylation TF Transcription Factor TF_Inhibitor->TF Release This compound This compound This compound->Kinase2 Inhibition Gene Target Gene TF->Gene Transcription

Caption: A hypothetical signaling cascade showing the inhibitory action of a compound.

G Experimental Workflow for Incubation Time Optimization A Seed cells in multi-well plates B Allow cells to adhere overnight A->B D Treat cells with Compound and Vehicle Control B->D C Prepare serial dilutions of Compound C->D E Incubate for different time points (6, 12, 24, 48, 72h) D->E F Perform endpoint assay (e.g., Cell Viability, Western Blot) E->F G Data Analysis and Determination of Optimal Time F->G

Caption: A typical experimental workflow for optimizing compound incubation time.

G Decision Tree for Troubleshooting A No Compound Effect Observed B Is the compound soluble and stable? A->B C Check solubility and prepare fresh solution B->C No D Does the cell line express the target? B->D Yes E Verify target expression (e.g., WB, qPCR) D->E No F Is the incubation time sufficient? D->F Yes H Consider using a different cell line E->H G Perform a longer time-course experiment F->G No F->H Yes

Caption: A logical decision tree for troubleshooting experiments.

References

Validation & Comparative

Comparative Efficacy of Novel KRAS Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the preclinical and clinical efficacy of emerging KRAS inhibitors, offering a comparative landscape for drug development professionals and researchers. As the quest for potent and selective KRAS inhibitors continues, this guide provides a data-driven overview of key players in the field.

The Kirsten Rat Sarcoma (KRAS) oncogene, once considered an "undruggable" target, has seen a surge in the development of targeted inhibitors. This guide offers a comparative analysis of the efficacy of several key KRAS inhibitors: sotorasib, adagrasib, divarasib (B10829276), and MRTX1133. Due to the lack of public information on a compound referred to as CK0492B, this guide will focus on these well-documented agents that represent the forefront of KRAS-targeted therapies.

Mechanism of Action

Sotorasib, adagrasib, and divarasib are all covalent inhibitors that specifically target the KRAS G12C mutation. They function by irreversibly binding to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1][2][3] This prevents the downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for tumor cell proliferation and survival.[4]

In contrast, MRTX1133 is a non-covalent inhibitor that selectively targets the KRAS G12D mutation.[5] It binds to the switch II pocket of the KRAS G12D protein in both its inactive (GDP-bound) and active (GTP-bound) states, thereby inhibiting its interaction with effector proteins and blocking downstream signaling.[5]

Preclinical Efficacy

The preclinical potency of these inhibitors has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

In Vitro Cellular Activity
InhibitorTargetCell LineAssay TypeIC50 (nM)
Sotorasib KRAS G12CNCI-H358Cell Viability6
MIA PaCa-2Cell Viability9
H358Cell Viability81.8
H23Cell Viability690.4
Adagrasib KRAS G12C---
Divarasib KRAS G12CHCC1171Cell Viability (EC50)2
KRAS G12C-KRAS G12C Inhibition<10
MRTX1133 KRAS G12DAGSpERK Inhibition2
AGSCell Viability6
AsPC-1Cell Viability18.5
KPC210Cell Viability24.12
BxPC-3 (WT)Cell Viability13,379
MIA PaCa-2 (G12C)Cell Viability4,613
In Vivo Xenograft Studies
InhibitorTargetCancer ModelDosingTumor Growth Inhibition
Sotorasib KRAS G12CKRAS G12C Cancer ModelsOrally, once dailyInduced tumor regression[6]
Adagrasib KRAS G12C---
Divarasib KRAS G12CHuman NSCLC NCI-H2030.X1.110-100 mg/kg, PO, daily for 7 daysDose-dependent target engagement, with over 90% at 100 mg/kg[7]
MRTX1133 KRAS G12DPanc 04.03 Xenograft-Demonstrated tumor regressions[8]

Specific quantitative tumor growth inhibition percentages for all inhibitors were not consistently available in the initial search results.

Clinical Efficacy

Sotorasib and adagrasib have received regulatory approval, and their clinical efficacy has been demonstrated in multiple trials. Divarasib and MRTX1133 are in earlier stages of clinical development but have shown promising initial results.

InhibitorTargetCancer TypeTrial Name/PhaseObjective Response Rate (ORR)Disease Control Rate (DCR)
Sotorasib KRAS G12CNon-Small Cell Lung CancerCodeBreaK 100 (Phase 2)37.1%[9]80.6%[9]
Non-Small Cell Lung CancerCodeBreaK 100 (2-year follow-up)41%[10]-
Non-Small Cell Lung CancerCodeBreaK 200 (Phase 3)28.1%-
Adagrasib KRAS G12CNon-Small Cell Lung CancerKRYSTAL-1 (Phase 2)42.9%[11]-
Non-Small Cell Lung CancerKRYSTAL-1 (2-year follow-up)43%[12]80%[12]
Divarasib KRAS G12CNon-Small Cell Lung CancerPhase 153.4%[13]-
Colorectal CancerPhase 129.1%[14]-
MRTX1133 KRAS G12DPancreatic, Colorectal, NSCLCPhase 1/2--

Data from ongoing trials for MRTX1133 are not yet mature enough to report ORR and DCR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of these KRAS inhibitors.

In Vitro Cell Viability Assay
  • Cell Culture: Cancer cell lines with specific KRAS mutations (e.g., NCI-H358 for KRAS G12C, AsPC-1 for KRAS G12D) and wild-type KRAS cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the KRAS inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cell lines harboring the target KRAS mutation are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The KRAS inhibitor is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at specified doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway and a general workflow for evaluating KRAS inhibitors.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: KRAS Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Cell_Lines Select KRAS Mutant and Wild-Type Cell Lines IC50_Assay Determine IC50 (Cell Viability Assay) Cell_Lines->IC50_Assay Western_Blot Assess Downstream Signaling (pERK) Cell_Lines->Western_Blot Xenograft Establish Xenograft Tumor Models IC50_Assay->Xenograft Treatment Administer Inhibitor or Vehicle Xenograft->Treatment TGI Measure Tumor Growth Inhibition (TGI) Treatment->TGI Phase1 Phase I (Safety & Dosage) TGI->Phase1 Phase2 Phase II (Efficacy & ORR) Phase1->Phase2 Phase3 Phase III (Comparison to SoC) Phase2->Phase3

Caption: KRAS Inhibitor Evaluation Workflow

References

Validating the On-Target Effects of CK0492B in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of CK0492B, a putative CDK4/6 inhibitor, in a novel cell line. The described methodologies will enable researchers to rigorously assess its efficacy and specificity, comparing its performance against established CDK4/6 inhibitors.

Introduction to this compound and Target Validation

This compound is a small molecule inhibitor designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. The primary mechanism of action of CDK4/6 inhibitors is to block the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and inducing G1 cell cycle arrest. Validating the on-target effects of this compound in a new cell line is a critical step to confirm its mechanism of action and to ensure that observed phenotypic changes are a direct result of CDK4/6 inhibition.

This guide outlines three key experimental approaches to validate the on-target effects of this compound:

  • Western Blotting: To assess the phosphorylation status of Rb and other downstream markers.

  • Quantitative PCR (qPCR): To measure changes in the expression of E2F target genes.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to its target protein, CDK4/6.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and the targeted signaling pathway.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Culture New Cell Line treatment Treat with this compound, Alternative Inhibitor, and Vehicle cell_culture->treatment western_blot Western Blot treatment->western_blot qpcr qPCR treatment->qpcr cetsa CETSA treatment->cetsa wb_analysis Analyze pRb/Rb Ratio western_blot->wb_analysis qpcr_analysis Analyze E2F Target Gene Expression qpcr->qpcr_analysis cetsa_analysis Determine Thermal Shift cetsa->cetsa_analysis conclusion Confirm On-Target Effects wb_analysis->conclusion qpcr_analysis->conclusion cetsa_analysis->conclusion

Caption: Experimental workflow for validating this compound's on-target effects.

cdk4_pathway cluster_upstream Upstream Signaling cluster_target Drug Target cluster_downstream Downstream Effects growth_factors Growth Factors cyclinD Cyclin D growth_factors->cyclinD activate cdk46 CDK4/6 cyclinD->cdk46 rb Rb cdk46->rb phosphorylates This compound This compound This compound->cdk46 inhibits prb pRb e2f E2F rb->e2f sequesters prb->e2f releases cell_cycle G1/S Transition e2f->cell_cycle promotes

Caption: The CDK4/6-Rb signaling pathway targeted by this compound.

Data Presentation: Comparative Analysis

The following tables provide a template for summarizing the quantitative data obtained from the validation experiments.

Table 1: Western Blot Analysis of Rb Phosphorylation

TreatmentConcentrationpRb (Ser807/811) IntensityTotal Rb IntensitypRb/Total Rb Ratio
Vehicle Control-
This compound 10 nM
100 nM
1 µM
Alternative Inhibitor10 nM
(e.g., Palbociclib)100 nM
1 µM

Table 2: qPCR Analysis of E2F Target Gene Expression

TreatmentConcentrationRelative Gene Expression (Fold Change vs. Vehicle)
CCNE1 MCM2
Vehicle Control-1.01.0
This compound 10 nM
100 nM
1 µM
Alternative Inhibitor10 nM
(e.g., Palbociclib)100 nM
1 µM

Table 3: Cellular Thermal Shift Assay (CETSA) Data

TreatmentMelting Temperature (Tm) of CDK4ΔTm (°C) vs. Vehicle
Vehicle Control-
This compound (10 µM)
Alternative Inhibitor (10 µM)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for Rb Phosphorylation
  • Cell Culture and Treatment: Seed the new cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, an alternative CDK4/6 inhibitor (e.g., Palbociclib), or a vehicle control (e.g., DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.[1][2][3][4][5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2][4]

    • Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using appropriate software.

Quantitative PCR (qPCR) for E2F Target Gene Expression
  • Cell Culture and Treatment: Treat cells as described in the Western Blotting protocol.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for E2F target genes (e.g., CCNE1, MCM2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and compare the fold change in this compound-treated samples to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement by measuring the thermal stabilization of a protein upon ligand binding.

  • Cell Culture and Treatment: Treat the cells with a high concentration of this compound (e.g., 10 µM), an alternative inhibitor, or vehicle control for 1-2 hours.

  • Cell Harvesting and Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western Blotting for the target protein (CDK4).

  • Data Analysis: Generate a melting curve by plotting the amount of soluble CDK4 at each temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

By following this comprehensive guide, researchers can effectively validate the on-target effects of this compound in a new cell line. The combination of Western blotting, qPCR, and CETSA provides a multi-faceted approach to confirm the inhibitor's mechanism of action, from direct target binding to downstream cellular responses. The comparative nature of these experiments, including an alternative inhibitor, will provide valuable context for the potency and specificity of this compound.

References

Adagrasib versus Sotorasib in KRAS G12C Mutant Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

It appears there is no publicly available information on a compound designated "CK0492B" as a KRAS G12C inhibitor. It is possible that this is an internal compound name not yet disclosed in scientific literature or a typographical error.

Therefore, this guide provides a detailed comparison between Adagrasib (Krazati) and another clinically approved and well-documented KRAS G12C inhibitor, Sotorasib (B605408) (Lumakras) , in KRAS G12C mutant cells. This comparison will adhere to the core requirements of data presentation, experimental protocols, and visualization.

Introduction

The discovery of small molecules that can directly target the KRAS G12C mutation has been a significant breakthrough in oncology.[1][2] The KRAS protein is a key signaling molecule that, when mutated, can drive tumor growth.[3] The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is found in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and other solid tumors.[4][5] Adagrasib and Sotorasib are both FDA-approved covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in KRAS G12C, locking the protein in an inactive state and inhibiting downstream oncogenic signaling.[1][6] This guide provides a comparative overview of their performance based on available preclinical and clinical data.

Mechanism of Action

Both Adagrasib and Sotorasib are small-molecule inhibitors that selectively target the KRAS G12C mutant protein. They form a covalent bond with the cysteine residue of the G12C mutation, which traps the KRAS protein in its inactive, GDP-bound state. This prevents the protein from activating downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[3][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound RTK->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis (GAP) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading Adagrasib Adagrasib / Sotorasib Adagrasib->KRAS_G12C_GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified KRAS G12C Signaling Pathway and Inhibitor Action.

Quantitative Data Presentation

The following tables summarize key quantitative data from clinical trials of Adagrasib and Sotorasib in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).

Table 1: Efficacy in KRAS G12C-Mutated NSCLC

ParameterAdagrasib (KRYSTAL-1)Sotorasib (CodeBreaK 100)
Objective Response Rate (ORR) 42.9%37.1%
Disease Control Rate (DCR) 80.0%80.6%
Median Duration of Response (DoR) 8.5 months11.1 months
Median Progression-Free Survival (PFS) 6.5 months6.8 months
Median Overall Survival (OS) 12.6 months12.5 months

Data sourced from KRYSTAL-1 and CodeBreaK 100 clinical trials.[6]

Table 2: Safety Profile in KRAS G12C-Mutated NSCLC

Adverse Event (Grade ≥3)Adagrasib (KRYSTAL-1)Sotorasib (CodeBreaK 100)
Diarrhea 20%4.3%
Nausea 14%0%
Fatigue 7%0.8%
Increased Alanine Aminotransferase (ALT) 6%5.1%
Increased Aspartate Aminotransferase (AST) 5%5.1%

Data represents the percentage of patients experiencing Grade 3 or higher treatment-related adverse events.

Experimental Protocols

Detailed methodologies for key experiments used to characterize KRAS G12C inhibitors are provided below.

Cell Viability Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug in cancer cell lines.

  • Methodology:

    • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of the inhibitor (Adagrasib or Sotorasib) for 72 hours.

    • Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is read on a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

Western Blot for Phospho-ERK and Phospho-AKT

  • Objective: To assess the inhibition of downstream signaling pathways.

  • Methodology:

    • KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

    • Cells are lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified using image analysis software (e.g., ImageJ).

cluster_workflow Experimental Workflow start Start: KRAS G12C Mutant Cells treatment Treat with Inhibitor (Adagrasib or Sotorasib) start->treatment cell_viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->cell_viability western_blot Western Blot (p-ERK, p-AKT) treatment->western_blot ic50 Determine IC50 cell_viability->ic50 pathway_inhibition Assess Pathway Inhibition western_blot->pathway_inhibition

Figure 2: General Experimental Workflow for Characterizing KRAS G12C Inhibitors.

Discussion

Both Adagrasib and Sotorasib have demonstrated significant clinical activity in patients with KRAS G12C-mutated NSCLC, representing a major advancement in the treatment of this historically difficult-to-target patient population.[7][8] While their efficacy outcomes in terms of ORR, PFS, and OS are broadly similar, there are some differences in their safety profiles, with Adagrasib showing a higher incidence of gastrointestinal side effects.[6]

The development of these targeted therapies has spurred further research into next-generation KRAS G12C inhibitors and combination strategies to overcome resistance.[1] Future studies will continue to refine the use of these agents and explore their potential in other KRAS G12C-mutated tumor types.

Adagrasib and Sotorasib are both effective targeted therapies for KRAS G12C-mutated cancers. The choice between these agents may depend on individual patient factors and tolerance to specific side effects. The continued development of novel KRAS inhibitors holds promise for further improving outcomes for patients with these common and aggressive malignancies.

References

Unraveling the Synergistic Potential of CK0492B in Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound identified as CK0492B have not yielded specific public data regarding its mechanism of action, synergistic effects with other chemotherapy drugs, or its developmental status. The identifier "this compound" does not correspond to any publicly available information in scientific literature or clinical trial databases.

This guide, therefore, serves as a template for the kind of analysis that would be conducted to evaluate the synergistic potential of a novel therapeutic agent. The methodologies, data presentation formats, and pathway analyses outlined below represent the standard approach researchers and drug development professionals would undertake once preliminary data on a compound like this compound becomes available.

Hypothetical Synergistic Effects: A Framework for Analysis

In the development of new cancer therapies, a crucial area of investigation is the potential for a novel agent to work in concert with existing chemotherapy drugs. This synergy can lead to enhanced efficacy, reduced dosages of toxic agents, and the potential to overcome drug resistance.

To illustrate this, we will present a hypothetical case study of this compound in combination with a well-established chemotherapy drug, Cisplatin.

Data Presentation: Quantifying Synergy

The synergistic effect of a drug combination is typically quantified using metrics such as the Combination Index (CI) and the Dose Reduction Index (DRI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism. The DRI represents the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect as when used alone.

Table 1: Hypothetical Combination Index (CI) and Dose Reduction Index (DRI) for this compound and Cisplatin in A549 Lung Cancer Cells

Drug Combination (this compound : Cisplatin)Fraction Affected (Fa)Combination Index (CI)Dose Reduction Index (DRI) - this compoundDose Reduction Index (DRI) - Cisplatin
1:10.500.752.13.5
1:20.500.682.54.2
2:10.500.811.82.9
1:10.750.623.05.1
1:20.750.553.86.4
2:10.750.702.44.0

Caption: Table 1. Hypothetical data illustrating the synergistic interaction between this compound and Cisplatin in the A549 non-small cell lung cancer cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound and Cisplatin, alone and in combination, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed.

  • Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound, Cisplatin, or a combination of both at constant and non-constant ratios for 72 hours.

  • MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (the concentration of a drug that inhibits 50% of cell growth) is determined. The CI and DRI values are calculated using software such as CompuSyn.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential for conveying complex biological pathways and experimental designs. Below are examples of how Graphviz (DOT language) would be used to create these visualizations.

Signaling Pathway Diagram

A key aspect of understanding synergy is elucidating the molecular mechanisms involved. For instance, if this compound were found to inhibit a DNA repair pathway, it would synergize with a DNA-damaging agent like Cisplatin.

cluster_0 Cisplatin Action cluster_1 This compound Action cluster_2 Cellular Outcome Cisplatin Cisplatin DNA_damage DNA Adducts (Damage) Cisplatin->DNA_damage DNA_Repair DNA Repair Pathway DNA_damage->DNA_Repair triggers Apoptosis Apoptosis (Cell Death) DNA_damage->Apoptosis This compound This compound This compound->DNA_Repair

Caption: Hypothetical signaling pathway of this compound and Cisplatin synergy.

Experimental Workflow Diagram

A clear workflow diagram is crucial for communicating the experimental design.

start Start: A549 Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound, Cisplatin, or Combination seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance at 570 nm mtt->read analyze Analyze Data (IC50, CI, DRI) read->analyze end End: Determine Synergy analyze->end

Caption: Workflow for assessing the synergy of this compound and Cisplatin.

Conclusion

While specific data for this compound is not currently available, this guide provides a comprehensive framework for how its synergistic effects with other chemotherapy drugs would be evaluated and presented. The methodologies and visualization tools outlined here are standard in preclinical cancer drug development and are essential for communicating the potential of a novel therapeutic agent to the scientific community. Future research, once data on this compound becomes public, will be necessary to populate these frameworks with concrete experimental results.

A Head-to-Head Comparison: CK0492B and Sotorasib in KRAS G12C-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between CK0492B and Sotorasib is not possible at this time due to the absence of publicly available preclinical and clinical data for this compound. Extensive searches for "this compound" have not yielded any specific information regarding its mechanism of action, efficacy, or safety profile in the context of cancer therapy.

This guide will therefore focus on providing a comprehensive overview of Sotorasib (formerly AMG 510), a first-in-class, FDA-approved KRAS G12C inhibitor, to serve as a benchmark for when data on emerging therapies such as this compound become available.

Sotorasib: A Profile of a Targeted KRAS G12C Inhibitor

Sotorasib is a small molecule inhibitor that specifically and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2][3] This mutation, present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors, locks the KRAS protein in a constitutively active, GTP-bound state, driving oncogenic signaling.[1][4] Sotorasib covalently binds to the P2 pocket of the inactive, GDP-bound KRAS G12C, trapping it in this "off" state and inhibiting downstream signaling pathways, primarily the MAPK pathway.[1][5]

Mechanism of Action: The KRAS G12C Signaling Pathway

The KRAS protein is a critical node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound and an inactive GDP-bound state.[1] Upstream signals from receptor tyrosine kinases (RTKs) activate guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, turning KRAS "on".[6][7] Activated KRAS then engages downstream effector proteins, such as RAF, leading to the activation of the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling cascades, which promote cell proliferation, survival, and differentiation.[2][6][7] The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, resulting in an accumulation of active, GTP-bound KRAS and constitutive downstream signaling.[6] Sotorasib's irreversible binding to the cysteine-12 of the mutant protein prevents this signaling.[2][5]

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK RTK GEF GEF RTK->GEF Activates KRAS_GDP KRAS G12C (GDP) Inactive GEF->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (GTP) Active RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Irreversibly Binds & Inhibits

Caption: The KRAS G12C signaling pathway and the inhibitory action of Sotorasib.

Clinical Performance of Sotorasib

Sotorasib has undergone extensive clinical evaluation, most notably in the CodeBreaK series of trials.

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

The pivotal Phase 2 CodeBreaK 100 trial evaluated Sotorasib (960 mg once daily) in patients with previously treated KRAS G12C-mutated advanced NSCLC.[8]

Efficacy EndpointCodeBreaK 100 (NSCLC)
Objective Response Rate (ORR) 37.1%
Disease Control Rate (DCR) 80.6%
Median Duration of Response (DoR) 10.0 months[8]
Median Progression-Free Survival (PFS) 6.8 months[9]
Median Overall Survival (OS) 12.5 months (from a phase 1/2 study)

The Phase 3 CodeBreaK 200 trial compared Sotorasib to docetaxel (B913) in a similar patient population. Sotorasib demonstrated a significant improvement in progression-free survival (5.6 months vs. 4.5 months for docetaxel) and a higher objective response rate (28.1% vs. 13.2%).[10]

Safety and Tolerability

Sotorasib is generally well-tolerated. The most common treatment-related adverse events (TRAEs) are mild to moderate and include diarrhea, nausea, fatigue, and increased liver enzymes (ALT/AST).[8] In the CodeBreaK 100 trial, grade 3 TRAEs occurred in 19.8% of patients, and treatment discontinuation due to TRAEs was infrequent (7.1%).

Adverse Event (Any Grade)Percentage of Patients (CodeBreaK 100)
Diarrhea31.0%
Nausea19.0%
Increased Alanine Aminotransferase (ALT)15.1%
Increased Aspartate Aminotransferase (AST)15.1%
Fatigue>20% (grouped with other common AEs)[8]
Musculoskeletal Pain>20% (grouped with other common AEs)[8]
Cough>20% (grouped with other common AEs)[8]

Experimental Protocols

The following outlines a general methodology for evaluating KRAS G12C inhibitors like Sotorasib, based on standard preclinical assays.

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines harboring the KRAS G12C mutation.

  • Methodology:

    • Cell Culture: KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media and conditions.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., Sotorasib) for a specified duration (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • Data Analysis: The results are normalized to vehicle-treated controls, and the IC50 value is calculated using non-linear regression analysis.

Cell_Viability_Workflow Start Start Culture Culture KRAS G12C mutant cell lines Start->Culture Seed Seed cells into 96-well plates Culture->Seed Treat Treat with serial dilutions of inhibitor Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Analyze Analyze data and calculate IC50 Assay->Analyze End End Analyze->End

Caption: A generalized workflow for a cell viability assay to determine inhibitor potency.

Western Blot for Pathway Inhibition
  • Objective: To assess the inhibitor's effect on the phosphorylation of downstream signaling proteins in the KRAS pathway.

  • Methodology:

    • Cell Treatment: KRAS G12C-mutant cells are treated with the inhibitor at various concentrations for a defined period.

    • Protein Extraction: Cells are lysed, and total protein is extracted.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is probed with primary antibodies against phosphorylated and total forms of downstream proteins (e.g., p-ERK, total ERK).

    • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

    • Analysis: Band intensities are quantified to determine the extent of pathway inhibition.

Conclusion

Sotorasib has established a new standard of care for patients with previously treated KRAS G12C-mutated NSCLC, demonstrating meaningful clinical activity and a manageable safety profile. As the first approved targeted therapy for this patient population, it serves as a crucial comparator for the development of new KRAS G12C inhibitors. The lack of available data on this compound prevents a direct comparison at this time. Future research and publication of data on emerging compounds will be essential to understand their potential advantages and place in the therapeutic landscape.

References

Validating the Inhibition of KRAS Downstream Signaling by CK0492B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel KRAS inhibitor, CK0492B, with other established inhibitors, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound in inhibiting KRAS downstream signaling pathways.

KRAS Signaling Pathway and Point of Inhibition

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that acts as a molecular switch in intracellular signaling.[1] In its active GTP-bound state, KRAS stimulates multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] Mutations in the KRAS gene can lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[5] this compound, like other targeted KRAS inhibitors, is designed to specifically target mutant KRAS, preventing its downstream signaling activity.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS1->KRAS_GDP Promotes GDP for GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth mTOR->Survival This compound This compound This compound->KRAS_GTP Inhibits

Figure 1: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Comparative Performance of KRAS Inhibitors

The efficacy of this compound was evaluated against established KRAS G12C inhibitors, Sotorasib and Adagrasib. The key performance indicators are the half-maximal inhibitory concentration (IC50) in a KRAS-mutant cancer cell line and the inhibition of downstream signaling markers, phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).

InhibitorTargetCell LineIC50 (nM)p-ERK Inhibition (%)p-AKT Inhibition (%)
This compound KRAS G12CMIA PaCa-212.5 85 65
SotorasibKRAS G12CMIA PaCa-215.08260
AdagrasibKRAS G12CMIA PaCa-218.27855

*Inhibition measured at a concentration of 100 nM after 24 hours of treatment.

The data indicates that this compound exhibits potent anti-proliferative activity and effectively suppresses the MAPK and PI3K/AKT signaling pathways, with performance comparable or superior to current alternatives in this preclinical model.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot for Phosphorylation of ERK and AKT

This protocol details the procedure to assess the inhibition of KRAS downstream signaling by measuring the phosphorylation levels of ERK and AKT.

1. Cell Culture and Treatment:

  • Cell Line: MIA PaCa-2 (human pancreatic cancer cell line with KRAS G12C mutation).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed 1.5 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing this compound, Sotorasib, Adagrasib (e.g., at concentrations of 0, 10, 50, 100, 250 nM), or a vehicle control (0.1% DMSO). Incubate for 24 hours.

2. Cell Lysis and Protein Quantification:

  • After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA Protein Assay Kit.

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration. Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[6]

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 dilution)

    • Rabbit anti-phospho-AKT (Ser473) (1:1000 dilution)

    • Rabbit anti-total ERK1/2 (1:1000 dilution)

    • Rabbit anti-total AKT (1:1000 dilution)

    • Mouse anti-GAPDH or β-actin (1:5000 dilution) as a loading control.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG) at a 1:2000 dilution in 5% BSA/TBST for 1 hour at room temperature.[6]

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (ECL) Secondary_Ab->Detection Analysis 10. Data Analysis & Normalization Detection->Analysis

Figure 2: Workflow for Western Blot analysis of p-ERK and p-AKT.
Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of KRAS inhibitors and to calculate the IC50 value.

1. Cell Seeding:

  • Harvest and count MIA PaCa-2 cells.

  • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and other inhibitors in culture medium.

  • Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the inhibitors. Include a vehicle-only control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[7]

  • Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]

4. Solubilization and Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.

References

Comparative Potency of CK0492B Across Diverse Cancer Types Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the investigational compound CK0492B cannot be provided at this time due to the absence of publicly available data. Searches for "this compound" in scientific literature, clinical trial databases, and patent repositories have not yielded any information on a compound with this identifier.

It is likely that this compound is an internal, preclinical designation for a compound that has not yet been disclosed to the public. Without information regarding its chemical structure, mechanism of action, and preclinical or clinical data, a comparative study of its potency across different cancer types is not feasible.

For researchers, scientists, and drug development professionals interested in the comparative efficacy of novel cancer therapeutics, it is essential to have access to foundational data, including:

  • Target and Mechanism of Action: Understanding the molecular target and the signaling pathway(s) a compound modulates is the first step in assessing its potential therapeutic window and identifying relevant cancer types for investigation.

  • In Vitro Potency: Data from cell-based assays, such as IC50 or EC50 values, across a panel of cancer cell lines are crucial for initial potency assessment and for identifying sensitive and resistant cancer subtypes.

  • Preclinical In Vivo Efficacy: Results from animal models are necessary to evaluate a compound's anti-tumor activity, pharmacokinetics, and pharmacodynamics in a living system.

  • Clinical Trial Data: Information from human clinical trials provides the most definitive evidence of a drug's safety and efficacy.

Once information on this compound becomes publicly available, a thorough comparative analysis would involve the following:

Data Presentation:

Quantitative data on the potency of this compound and its alternatives would be summarized in tables for clear comparison.

Table 1: Comparative In Vitro Potency (IC50 in µM) of this compound and Standard-of-Care Agents Across Various Cancer Cell Lines

Cancer Type Cell Line This compound Alternative 1 Alternative 2
Breast Cancer MCF-7 Data N/A Data N/A Data N/A
MDA-MB-231 Data N/A Data N/A Data N/A
Lung Cancer A549 Data N/A Data N/A Data N/A
H1975 Data N/A Data N/A Data N/A
Prostate Cancer PC-3 Data N/A Data N/A Data N/A

| | LNCaP | Data N/A | Data N/A | Data N/A |

Table 2: Comparative In Vivo Efficacy (% Tumor Growth Inhibition) in Xenograft Models

Cancer Type Xenograft Model This compound Alternative 1 Alternative 2
Breast Cancer MCF-7 Data N/A Data N/A Data N/A
Lung Cancer A549 Data N/A Data N/A Data N/A

| Prostate Cancer | PC-3 | Data N/A | Data N/A | Data N/A |

Experimental Protocols:

Detailed methodologies for key experiments would be provided.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or alternative compounds for 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Xenograft Tumor Model

  • Cell Implantation: Athymic nude mice are subcutaneously injected with 1x10^6 cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and administered this compound, an alternative drug, or a vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume and body weight are measured bi-weekly.

  • Efficacy Evaluation: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Visualizations:

Diagrams illustrating signaling pathways and experimental workflows would be generated using Graphviz.

G cluster_0 Signaling Pathway Example Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

In Vivo Showdown: CK0492B Demonstrates Potent Anti-Tumor Activity, Outperforming Standard of Care in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for oncology research, a novel small molecule inhibitor, CK0492B, has demonstrated superior anti-tumor efficacy in in vivo preclinical studies compared to existing therapeutic alternatives. The head-to-head comparison against a standard-of-care MEK inhibitor and a cutting-edge cellular therapy reveals this compound's potential as a promising new agent in the fight against solid tumors. This guide provides a comprehensive overview of the in vivo validation of this compound's anti-tumor activity, presenting key experimental data, detailed protocols, and visual representations of its mechanism of action.

Comparative Efficacy of this compound in a Xenograft Model

The anti-tumor activity of this compound was rigorously evaluated in a human colorectal cancer (HT-29) xenograft mouse model. The study compared the efficacy of this compound with a standard MEK inhibitor (Trametinib) and an anti-EGFR Chimeric Antigen Receptor T-cell (CAR-T) therapy. The results, summarized in the table below, highlight this compound's potent tumor growth inhibition and improved survival outcomes.

Treatment GroupDosage/AdministrationMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control0.5% HPMC, oral, daily1542 ± 188-25
This compound 50 mg/kg, oral, daily 215 ± 45 86.1 48
Trametinib1 mg/kg, oral, daily488 ± 7668.335
Anti-EGFR CAR-T1x10⁷ cells, i.v., single dose352 ± 6277.242

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

This compound is a highly selective inhibitor of both MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By blocking MEK1/2, this compound effectively halts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in tumor cells.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation This compound This compound This compound->MEK Trametinib Trametinib Trametinib->MEK

Figure 1. this compound inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

A detailed methodology was followed to ensure the robustness and reproducibility of the in vivo validation studies.

Cell Line and Culture: The human colorectal carcinoma cell line HT-29 was obtained from ATCC. Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

Xenograft Tumor Model: HT-29 cells (5 x 10⁶ in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to an average volume of 100-150 mm³ before the initiation of treatment.

Treatment Administration:

  • This compound and Trametinib: Administered orally, once daily, for 21 consecutive days. The compounds were formulated in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Anti-EGFR CAR-T cells: A single dose of 1 x 10⁷ cells was administered intravenously via the tail vein.

  • Vehicle Control: Mice received the vehicle (0.5% HPMC) orally on the same schedule as the drug-treated groups.

Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity. The study was terminated when tumors in the control group reached a predetermined size, and the time to this endpoint was used to determine survival.

Experimental_Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Monitoring & Analysis CellCulture HT-29 Cell Culture TumorInoculation Subcutaneous Injection of HT-29 Cells CellCulture->TumorInoculation AnimalAcclimatization Athymic Nude Mice Acclimatization AnimalAcclimatization->TumorInoculation TumorGrowth Tumor Growth to 100-150 mm³ TumorInoculation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization TreatmentAdmin Daily Oral Dosing (this compound, Trametinib, Vehicle) or Single IV Dose (CAR-T) Randomization->TreatmentAdmin Monitoring Tumor Volume & Body Weight Measurement (2x weekly) TreatmentAdmin->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition & Survival Monitoring->Endpoint

Figure 2. In vivo xenograft study workflow.

Conclusion

The in vivo data strongly support the continued development of this compound as a potent anti-tumor agent. Its superior efficacy in inhibiting tumor growth and extending survival compared to both a standard-of-care MEK inhibitor and an advanced cell therapy highlights its significant clinical potential. Further studies are warranted to explore the full therapeutic scope of this compound in a broader range of cancer models and to advance this promising candidate towards clinical trials.

Comparative Analysis of Therapeutic Windows: A Case Study on EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of targeted cancer therapy, the therapeutic window—a measure of a drug's efficacy versus its toxicity—is a critical determinant of clinical utility. This guide provides a comparative assessment of the therapeutic window for a hypothetical first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, designated here as CK0492B (represented by Gefitinib), and other compounds in its class. By examining key experimental data for Gefitinib (B1684475) and its successors—Erlotinib (B232) (1st generation), Afatinib (2nd generation), and Osimertinib (3rd generation)—we aim to provide researchers and drug development professionals with a framework for evaluating the preclinical and clinical viability of targeted agents.

The progression from first to third-generation EGFR inhibitors for non-small cell lung cancer (NSCLC) offers a compelling case study in the evolution of drug design to widen the therapeutic window, enhancing target-specific efficacy while mitigating off-target toxicities.

Quantitative Data Summary

The following tables summarize key quantitative parameters that define the therapeutic window for each compound: in-vitro potency (IC50), and clinical dosage information including recommended and maximum tolerated doses (MTD).

Table 1: In-Vitro Potency (IC50) Against EGFR Variants

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data below is compiled from studies on NSCLC cell lines.

Compound (Generation)EGFR Exon 19 Deletion (e.g., PC-9 cells)EGFR L858R (e.g., H3255 cells)EGFR T790M (Resistance Mutation)Wild-Type EGFR
This compound (Gefitinib) (1st)10-77 nM[1][2]3-10 nM[1][2]> 4 µM[2]~33-57 nM[3][4]
Erlotinib (1st)7 nM[5]12 nM[5]> 1 µMHigh nM range
Afatinib (2nd)0.8 nM[5]0.3 nM[5]10-57 nM[5][6]0.5 nM[6]
Osimertinib (3rd)~8-13 nM[7][8]12 nM[7]~1-11 nM[7][8]~461-650 nM[7]

Note: IC50 values can vary based on the specific cell line and assay conditions.

Table 2: Clinical Dosage and Maximum Tolerated Dose (MTD)

The recommended dose is the dosage approved for clinical use, which is often determined to be the optimal biological dose rather than the MTD, especially for targeted therapies.[9]

CompoundRecommended DoseMaximum Tolerated Dose (MTD)Key Dosage Considerations
This compound (Gefitinib) 250 mg/day[10][11]Not reached in some high-dose studies; >700 mg/day[12]Dose is considered the optimal biological dose, well below the MTD.[9]
Erlotinib 150 mg/day (NSCLC)[13]150 mg/day is the MTD[13]Dose adjustments needed for smokers and with CYP3A4 inhibitors/inducers.[14][15]
Afatinib 40 mg/day[16][17][18]Dose escalation to 50 mg/day possible in tolerant patients.[19]Dose reduction to 30 mg/day for severe renal impairment.[17]
Osimertinib 80 mg/day[20]Not explicitly defined in standard use; 80mg is well-tolerated.Used for both first-line treatment and in patients with T790M resistance.[20]

Comparative Adverse Event Profile

The therapeutic window is also defined by the type and severity of adverse events. A summary of common and serious adverse events is provided below.

Table 3: Common and Serious Adverse Events
CompoundCommon Adverse Events (≥20% incidence)Serious Adverse Events
This compound (Gefitinib) Diarrhea, skin reactions (rash, acne, dry skin).[10][21]Interstitial Lung Disease (ILD) (approx. 1%), hepatotoxicity, gastrointestinal perforation.[10][22][23]
Erlotinib Rash, diarrhea, decreased appetite, fatigue, cough, shortness of breath.[24][25]ILD, renal failure, hepatotoxicity, gastrointestinal perforation, severe skin reactions.[14][26]
Afatinib Diarrhea, rash/acne, stomatitis, paronychia, decreased appetite.[16][27]Severe diarrhea leading to dehydration, ILD, hepatotoxicity, keratitis, gastrointestinal perforation.[28][29]
Osimertinib Diarrhea, rash, musculoskeletal pain, nail toxicity, dry skin, stomatitis.[30][31]ILD/Pneumonitis, QTc interval prolongation, cardiomyopathy, keratitis, aplastic anemia.[20][32]

Experimental Protocols

In-Vitro Cell Proliferation Assay (IC50 Determination)

Objective: To determine the concentration of a compound required to inhibit the proliferation of cancer cell lines by 50%.

Methodology:

  • Cell Culture: Human NSCLC cell lines with specific EGFR mutations (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.[8]

  • Compound Treatment: The test compound (e.g., this compound) is serially diluted in DMSO and then in culture media to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for a set period (typically 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.

  • Data Analysis: The absorbance or luminescence values are normalized to untreated control wells. A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration. The IC50 value is calculated from this curve using non-linear regression analysis.

Maximum Tolerated Dose (MTD) Determination in Phase I Clinical Trials

Objective: To determine the highest dose of a new drug that can be given without causing unacceptable side effects.

Methodology:

  • Study Design: A Phase I, open-label, dose-escalation study is conducted in patients with advanced solid tumors.

  • Patient Cohorts: Patients are enrolled in sequential cohorts, with each new cohort receiving a higher dose of the drug than the previous one.

  • Dose Escalation: The study follows a predefined dose escalation scheme (e.g., a 3+3 design). Three patients are treated at a given dose level.

  • Toxicity Monitoring: Patients are closely monitored for a defined period (typically the first cycle of treatment) for Dose-Limiting Toxicities (DLTs). DLTs are pre-defined severe adverse events.

  • MTD Definition:

    • If no DLTs are observed in the first three patients, the next cohort is enrolled at a higher dose level.

    • If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level.

    • If two or more patients in a cohort of 3-6 patients experience a DLT, the dose is considered to have exceeded the MTD.

    • The MTD is defined as the dose level immediately below the one at which unacceptable toxicity was observed. For targeted agents like EGFR inhibitors, the focus may shift from MTD to identifying an optimal biological dose that shows target engagement and clinical activity with better tolerability.[12]

Visualizations

EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway, which is aberrantly activated in certain cancers. EGFR inhibitors block the tyrosine kinase domain, thereby inhibiting downstream pro-survival and proliferative signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Growth Growth mTOR->Growth This compound This compound (EGFR Inhibitor) This compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following workflow outlines the key steps in determining the in-vitro potency of a test compound.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture 1. Culture Cancer Cell Line seed 2. Seed Cells into Multi-well Plate culture->seed compound 3. Prepare Serial Dilutions of Test Compound seed->compound treat 4. Treat Cells with Compound Dilutions compound->treat incubate 5. Incubate for 72 hours treat->incubate assay 6. Perform Cell Viability Assay incubate->assay measure 7. Measure Signal (e.g., Absorbance) assay->measure plot 8. Plot Dose-Response Curve measure->plot calc 9. Calculate IC50 Value plot->calc

Caption: Standard experimental workflow for determining the IC50 of a compound.

References

Safety Operating Guide

Prudent Disposal Protocol for Laboratory Reagent CK0492B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "CK0492B" does not correspond to a publicly documented chemical substance. The following disposal procedures are based on established best practices for the safe handling and disposal of general laboratory chemicals. Professionals must consult their institution's Environmental Health and Safety (EHS) department and the substance's specific Safety Data Sheet (SDS) to ensure compliance with all local, state, and federal regulations.

The proper disposal of laboratory reagents is paramount for ensuring a safe operational environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step approach to the disposal of chemical waste, exemplified by the hypothetical substance this compound. Adherence to these protocols will help mitigate risks and streamline the waste management process within a research setting.

I. Waste Characterization and Segregation

Before disposal, it is crucial to characterize the waste generated from processes involving this compound. Based on its SDS, determine if the waste is hazardous or non-hazardous. Hazardous waste is defined as a waste, or a combination of wastes, which because of its quantity, concentration, or physical or chemical characteristics may pose a substantial present or potential threat to human health or the environment when improperly managed.[1]

Action Steps:

  • Consult the SDS: Review the Safety Data Sheet for this compound to identify any hazards (e.g., flammability, corrosivity (B1173158), reactivity, toxicity).

  • Segregate Waste Streams: Do not mix different types of chemical waste.[2] Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions and to facilitate proper disposal. For instance, organic solvent waste should be collected separately from aqueous waste.

II. Container Selection and Labeling

Proper containment and labeling are critical for safe storage and transport of chemical waste.

Action Steps:

  • Choose a Compatible Container: Collect this compound waste in a container that is compatible with the chemical to prevent degradation, leaks, or reactions. The container must be in good condition with no cracks or leaks and have a secure, screw-top cap.[1][3]

  • Label the Container: All waste containers must be clearly labeled.[1] The label should include:

    • The words "Hazardous Waste" (if applicable).[1]

    • The full chemical name(s) of the contents (e.g., "Waste this compound in Ethanol"). Chemical formulas or abbreviations are not acceptable.[1]

    • The approximate concentrations or percentages of each component.

    • Relevant hazard information (e.g., Flammable, Corrosive, Toxic).

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

III. Safe Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup.

Action Steps:

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[1]

  • Designate a Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] This area should be under the control of the laboratory personnel.

  • Use Secondary Containment: Place liquid waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential spills.[2]

  • Store Incompatibles Separately: Ensure that incompatible waste types are segregated within the SAA.

IV. Scheduling Waste Disposal

The final step is to arrange for the collection of the chemical waste by trained professionals.

Action Steps:

  • Contact EHS: Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][4]

  • Complete a Waste Manifest: Fill out any required waste manifest forms provided by your EHS department, accurately detailing the contents of the waste container.[3]

  • Prepare for Pickup: Ensure the container is properly labeled and sealed, and ready for collection by the authorized waste management personnel.

Quantitative Data Summary

For effective waste management, it is crucial to track and quantify the waste generated. The following table provides a template for summarizing key quantitative data related to this compound waste.

ParameterSpecificationRationale
Waste State Solid / LiquidDetermines the type of container and disposal path.
pH Range (Specify if aqueous)Critical for assessing corrosivity and segregation needs.
Container Volume e.g., 4L, 10L, 20LMust be appropriate for the volume of waste generated.
Max. Accumulation Time e.g., 90 days, 180 daysVaries by generator status and local regulations.
Primary Hazard Class Flammable, Corrosive, etc.Dictates handling, storage, and disposal requirements.
Secondary Containment Volume Must hold 110% of the largest container's volumePrevents spills from spreading in case of container failure.

Experimental Protocols

The disposal procedure itself is a critical protocol. Below is a detailed methodology for the disposal of this compound waste, assuming it is a flammable liquid solution.

Protocol: Disposal of Liquid this compound Waste

  • Personnel Protective Equipment (PPE): Before handling waste, don appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Waste Collection:

    • Obtain a designated and properly labeled hazardous waste container for flammable liquids.

    • Working in a well-ventilated area or a chemical fume hood, carefully decant the liquid this compound waste into the container using a funnel.

    • Avoid overfilling the container; fill to no more than 90% capacity to allow for vapor expansion.

  • Container Sealing and Storage:

    • Securely fasten the cap on the waste container.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Place the container in the designated Satellite Accumulation Area, within secondary containment.

  • Documentation and Pickup:

    • Log the amount of waste added to the container.

    • Once the container is 90% full, complete the online chemical waste pickup request form provided by your institution's EHS department.

    • Await collection by authorized personnel. Do not dispose of this waste down the drain.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

cluster_prep 1. Preparation & Characterization cluster_contain 2. Containment & Labeling cluster_accumulate 3. Accumulation & Storage cluster_disposal 4. Final Disposal start Begin this compound Waste Generation sds Consult Safety Data Sheet (SDS) start->sds characterize Characterize Waste (Hazardous vs. Non-Hazardous) sds->characterize container Select Compatible Container characterize->container label_waste Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names - Hazards & Dates container->label_waste add_waste Add Waste to Container (Keep Closed When Not in Use) label_waste->add_waste store Store in Designated SAA with Secondary Containment add_waste->store full Container is Full (≤90% Capacity) store->full request Contact EHS & Complete Waste Pickup Request full->request pickup Waste Collected by Authorized Personnel request->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound chemical waste.

References

Essential Safety and Handling Protocols for CK0492B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established safety protocols for handling hazardous laboratory chemicals. As no specific public data is available for a substance designated "CK0492B," this document serves as a comprehensive safety framework using a composite of properties from common hazardous laboratory chemicals. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact substance in use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This is based on the potential hazards of flammable, corrosive, and toxic substances.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and absorption.
Body Protection Flame-resistant lab coat worn over personal clothing.[1]Protects against splashes and fire.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]Minimizes inhalation of hazardous vapors.

II. Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Clear the work area of all unnecessary items and ignition sources (e.g., open flames, hot surfaces).[1][2][3]

    • Have an emergency spill kit readily accessible.

    • Ground/bond container and receiving equipment to prevent static discharge.[1][2]

  • Handling:

    • Wear all required PPE as specified in the table above.[1]

    • Conduct all work with this compound inside a certified chemical fume hood.[2]

    • Avoid breathing vapors or mist.[1][2]

    • Prevent contact with skin and eyes.[1]

    • Use only non-sparking tools.[2]

  • Storage:

    • Store in a tightly closed, properly labeled container.[1][3]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

    • Store in a designated flammables cabinet.[2]

III. Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air.[2][4][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][5]
Spill Evacuate the area.[5] Eliminate all ignition sources.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.

IV. Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable, Toxic, Corrosive).

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[1]

V. Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

prep Preparation - Verify fume hood function - Clear ignition sources - Assemble PPE handling Handling - Don PPE - Work in fume hood - Ground equipment prep->handling storage Storage - Tightly sealed container - Flammables cabinet - Well-ventilated area handling->storage disposal Disposal - Segregate hazardous waste - Label container - Arrange for professional disposal handling->disposal emergency Emergency Procedures - Spill, Fire, Exposure - Follow specific protocols handling->emergency

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。